Pradimicin A
Description
Structure
2D Structure
Properties
CAS No. |
117704-65-1 |
|---|---|
Molecular Formula |
C40H44N2O18 |
Molecular Weight |
840.8 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H44N2O18/c1-11-6-18-24(31(49)21(11)37(53)42-12(2)38(54)55)23-16(9-17-25(32(23)50)28(46)15-7-14(56-5)8-19(43)22(15)27(17)45)29(47)35(18)59-40-34(52)36(26(41-4)13(3)58-40)60-39-33(51)30(48)20(44)10-57-39/h6-9,12-13,20,26,29-30,33-36,39-41,43-44,47-52H,10H2,1-5H3,(H,42,53)(H,54,55)/t12-,13-,20-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
InChI Key |
WPICPWIIIBCXCV-NJGWPHBESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Synonyms |
BMY 28567 BMY-28567 pradimicin A |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Pradimicin A from Actinomadura hibisca: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pradimicin A is a novel polyketide antibiotic produced by the actinomycete Actinomadura hibisca. It belongs to the pradimicin-benanomicin class of antibiotics and exhibits a broad spectrum of potent antifungal and antiviral activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, quantitative biological activity data, and visualizations of the compound's mechanism of action and the overall experimental workflow. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Introduction
The emergence of drug-resistant fungal and viral pathogens presents a significant challenge to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. This compound, first isolated from the culture broth of Actinomadura hibisca strain P157-2 (ATCC 53557), represents a promising candidate in this endeavor.[1][2] Structurally, this compound features a benzo[a]naphthacenequinone aglycone linked to a D-alanine residue and a disaccharide moiety.[3] Its primary mechanism of antifungal action involves a calcium-dependent binding to D-mannose residues on the surface of fungal cell walls, leading to membrane disruption and cell death.[3] This unique mode of action makes it effective against a range of clinically important fungi, including Candida, Aspergillus, and Cryptococcus species.[3] Furthermore, this compound has demonstrated significant antiviral activity, particularly against enveloped viruses like HIV and influenza virus, by targeting the glycosylated proteins on the viral envelope.[1]
Data Presentation
Antifungal Activity of this compound and its Derivatives
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its derivative BMS-181184 against a variety of fungal pathogens.
| Fungal Species | This compound MIC (µg/mL) | BMS-181184 MIC (µg/mL) |
| Candida albicans | 12.5 | 2 - 8 |
| Candida glabrata | 25 | 2 - 8 |
| Candida krusei | 50 | 2 - 8 |
| Candida tropicalis | 12.5 | 2 - 8 |
| Candida parapsilosis | 6.25 | 2 - 8 |
| Cryptococcus neoformans | 6.25 | 2 - 8 |
| Aspergillus fumigatus | 25 | ≤ 8 |
| Aspergillus flavus | - | ≥ 16 |
| Aspergillus niger | - | ≥ 16 |
| Trichophyton mentagrophytes | 6.25 | ≤ 8 |
| Fusarium spp. | >100 | - |
Data compiled from multiple sources.[1][3][4]
Antiviral Activity of this compound
The following table presents the half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) of this compound against various viruses.
| Virus | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) |
| Influenza A Virus | - | 6.8 | >100 |
| HIV-1 (IIIB) | C8166 | 2.18 | >50 |
| HIV-1 (RF) | MT-4 | 1.6 | >100 |
| HIV-2 (ROD) | MT-4 | 5.0 | >100 |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Fermentation of Actinomadura hibisca P157-2
This protocol is a composite based on several published methods for the production of this compound.
3.1.1. Media Composition
-
Seed Medium (per liter):
-
Soluble Starch: 10 g
-
Glucose: 10 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 1 g
-
Adjust pH to 7.2 before sterilization.
-
-
Production Medium (per liter):
-
Glycerol: 30 g
-
Soybean Meal: 30 g
-
Yeast Extract: 1 g
-
CaCO₃: 3 g
-
Adjust pH to 7.0 before sterilization.
-
3.1.2. Fermentation Procedure
-
Inoculum Preparation: Inoculate a loopful of Actinomadura hibisca P157-2 spores from a slant culture into a 250 mL flask containing 50 mL of seed medium. Incubate at 28°C for 2-3 days on a rotary shaker at 200 rpm.
-
Production Culture: Transfer the seed culture (5% v/v) into a 2 L flask containing 500 mL of production medium.
-
Incubation: Incubate the production culture at 28°C for 7-9 days on a rotary shaker at 200 rpm.
-
Monitoring: Monitor the production of this compound periodically by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of this compound
This protocol is a generalized procedure based on common techniques for isolating polyketide antibiotics.
3.2.1. Extraction
-
Harvesting: After fermentation, centrifuge the culture broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction: Adjust the pH of the supernatant to 4.0 with HCl and extract three times with an equal volume of n-butanol.
-
Concentration: Combine the organic layers and concentrate under reduced pressure to obtain a crude extract.
3.2.2. Purification
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and apply it to a silica gel column. Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:1 to 10:1 v/v). Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Solid-Phase Extraction (SPE): Pool the fractions containing this compound and further purify using a C18 SPE cartridge. Wash the cartridge with water and then elute this compound with methanol.
-
Preparative HPLC: The final purification is achieved by preparative reverse-phase HPLC.
-
Column: C18 column (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 60% B over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 280 nm.
-
-
Lyophilization: Collect the fractions containing pure this compound, combine them, and lyophilize to obtain a red powder.
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound against fungal cells.
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation and characterization of this compound.
Conclusion
This compound stands out as a promising antimicrobial agent with a unique mechanism of action that circumvents common resistance pathways. Its broad-spectrum antifungal and potent antiviral activities make it a valuable lead compound for the development of new therapeutics. This technical guide has provided a comprehensive overview of the discovery and isolation of this compound from Actinomadura hibisca, including detailed methodologies and biological activity data. The information presented herein is intended to facilitate further research and development of this important natural product.
References
- 1. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]
- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Pradimicin A structure and chemical properties
An In-Depth Technical Guide to Pradimicin A: Structure, Properties, and Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, a potent antifungal and antiviral agent. The information is compiled for professionals engaged in natural product research, medicinal chemistry, and infectious disease drug development.
Core Structure and Chemical Identity
This compound is a member of the pradimicin class of antibiotics, which are complex polyketide natural products.[1] It is produced by the actinomycete Actinomadura hibisca (strain P157-2).[1][2] The molecule's structure is characterized by a dihydrobenzo[a]naphthacenequinone aglycone. This core is substituted with a D-alanine moiety and a disaccharide chain, which consists of D-xylose and 4,6-dideoxy-4-(methylamino)-D-galactose.[3] This unique structural arrangement is fundamental to its mechanism of action.
The formal chemical name for this compound is (2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid.[1]
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄₀H₄₄N₂O₁₈ | [1] |
| Molecular Weight | 840.8 g/mol | [1] |
| Appearance | Orange to Red Amorphous Powder | [2] |
| Melting Point | 193-195 °C (with decomposition) | N/A |
| Solubility | Soluble in DMSO; prone to aggregation in aqueous media. | [4][5] |
| CAS Number | 117704-65-1 |[1] |
Biological Activity and Efficacy
This compound exhibits a broad spectrum of activity against fungal pathogens and certain enveloped viruses. Its efficacy is particularly noted against clinically relevant yeasts and molds.[7] It also shows potent activity against Human Immunodeficiency Virus (HIV) by targeting the viral envelope glycoproteins.[5]
Table 2: Summary of Biological Activity Data for this compound
| Activity Type | Organism / Target | Metric | Value | Source(s) |
|---|---|---|---|---|
| Antifungal | Candida rugosa | MIC | 4 µg/mL | [4] |
| Antifungal | Candida albicans | In vivo | Effective in systemic mouse infections | [7] |
| Antifungal | Cryptococcus neoformans | In vivo | Effective in systemic mouse infections | [7] |
| Antifungal | Aspergillus fumigatus | In vivo | Effective in systemic mouse infections | [7] |
| Antiviral | Influenza Virus | IC₅₀ | 6.8 µg/mL | [7] |
| Toxicity | Mice | LD₅₀ | 120 mg/kg (intravenous) | [7] |
| Toxicity | Mice | LD₅₀ | >400 mg/kg (intramuscular) |[7] |
Mechanism of Action
The primary mechanism of action for this compound is unique among small molecule antifungals. It functions as a non-peptidic, lectin-like agent that specifically recognizes and binds to D-mannose residues on the surface of fungal or viral cells.[5] This interaction is critically dependent on the presence of calcium ions (Ca²⁺).
The process involves two main phases:
-
Ca²⁺-Independent Sugar Binding : this compound first recognizes and binds to a terminal D-mannopyranoside on a glycoprotein of the target cell wall.[6]
-
Ca²⁺-Mediated Complex Formation : The resulting this compound-mannoside conjugate then complexes with a calcium ion, leading to the formation of a stable ternary complex.[6]
This ternary complex formation leads to oligomerization of this compound molecules on the cell surface.[5] This aggregation is believed to disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death.[6]
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization and carbohydrate specificity of pradimicin S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]
Pradimicin A: A Technical Guide on its Antiviral Activity Against Enveloped Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicin A (PRM-A) is a nonpeptidic benzonaphtacenequinone antibiotic originally identified for its potent antifungal properties.[1] Subsequent research has unveiled its significant antiviral activity against a broad range of enveloped viruses, positioning it as a promising lead compound in the development of novel antiviral therapeutics.[2][3] This technical guide provides a comprehensive overview of the antiviral activity of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its effects.
Mechanism of Action: A Lectin-Like Viral Entry Inhibitor
This compound functions as a carbohydrate-binding agent (CBA), exhibiting a lectin-like activity that targets the highly glycosylated envelopes of many viruses.[1][4] Its primary mechanism of antiviral action is the inhibition of viral entry into host cells.[1][3] This process is mediated by a specific, calcium-dependent interaction with mannose residues present on the viral envelope glycoproteins.[5][6]
The key steps in the proposed mechanism are:
-
Complex Formation: this compound forms a ternary complex with calcium ions (Ca²⁺) and terminal D-mannopyranoside residues on the viral surface glycoproteins, such as gp120 in the case of HIV.[1][5]
-
Binding to Viral Glycoproteins: This complex then binds to the high-mannose oligosaccharides that are abundant on the surface of viral envelope proteins.[4]
-
Inhibition of Entry: By binding to these glycans, this compound sterically hinders the conformational changes and interactions between the viral glycoproteins and host cell receptors (e.g., CD4, CXCR4, or CCR5 for HIV) that are necessary for membrane fusion and viral entry.[1]
This unique mechanism, which targets a feature common to many enveloped viruses—their glycan shield—underpins this compound's broad-spectrum potential.[3]
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been quantified against several enveloped viruses, most notably Human Immunodeficiency Virus (HIV). The key parameters measured are the 50% effective concentration (EC₅₀), the 50% inhibitory concentration (IC₅₀), and the 50% cytotoxic concentration (CC₅₀).[7][8] The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, provides a measure of the compound's therapeutic window.[7]
Table 1: Anti-HIV Activity of this compound
| Virus Strain/Assay | Cell Line | EC₅₀ (µg/mL) | EC₅₀ (µM) | IC₅₀ (µg/mL) | IC₅₀ (µM) | CC₅₀ (µg/mL) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| HIV-1 (IIIB) | CEM | 2.8 ± 1.0 | 3.3 | - | - | >50 | >60 | >18 | [1] |
| HIV-1 (IIIB) | C8166 | 4.0 ± 0.0 | 4.8 | - | - | >50 | >60 | >12.5 | [1] |
| HIV-1 (IIIB) | CCRF-CEM | - | - | - | 3.4 | - | - | - | [2] |
| Syncytium Formation (HUT-78/HIV-1 + SupT1) | HUT-78/SupT1 | - | - | 3.4 ± 1.3 | 4.1 | - | - | - | [1] |
Note: The molecular weight of this compound is 838 g/mol .[1] Due to limited solubility, concentrations higher than 50 µg/mL could not be reliably tested.[1]
Table 2: Activity of this compound Against Other Enveloped Viruses
| Virus | Assay | IC₅₀ (µg/mL) | Reference(s) |
| Influenza Virus | Viral Plaque Assay | 6.8 | [9] |
| SARS-CoV-2 | Not specified | Not specified | [3] |
Further research is required to establish detailed quantitative data for this compound's activity against a wider range of enveloped viruses.
Experimental Protocols
The evaluation of this compound's antiviral activity involves various in vitro assays. Below are generalized methodologies for key experiments cited in the literature.
Inhibition of Virus-Induced Cytopathic Effect
This assay measures the ability of a compound to protect host cells from the destructive effects of viral replication.
-
Cell Lines: Human T-lymphocyte cell lines such as CEM or C8166 are commonly used for HIV-1.[1]
-
Methodology:
-
Cells (e.g., 4.5 x 10⁵ cells/mL) are suspended in fresh culture media.[1]
-
The cell suspension is infected with the virus (e.g., HIV-1 at 100 times the 50% cell culture infective dose).[1]
-
The infected cells are exposed to various dilutions of this compound.
-
Cultures are incubated at 37°C for 4-5 days.[1]
-
The formation of giant cells (syncytia), a hallmark of HIV infection in these cell lines, is observed and quantified microscopically.[1]
-
The EC₅₀ is determined as the concentration of this compound that reduces the virus-induced cytopathic effect by 50%.[1]
-
Inhibition of Syncytium Formation (Co-cultivation Assay)
This assay specifically assesses the inhibition of cell-to-cell virus transmission.
-
Cell Lines: Persistently HIV-1-infected cells (e.g., HUT-78/HIV-1) are co-cultured with uninfected target cells (e.g., SupT1).[1]
-
Methodology:
-
A defined number of infected cells (e.g., 5 x 10⁴) are mixed with an equal number of uninfected cells.[1]
-
The co-culture is treated with different concentrations of this compound.
-
After 16-20 hours of incubation, the number of syncytia formed is determined microscopically.[1]
-
The IC₅₀ is calculated as the concentration of the compound required to inhibit syncytium formation by 50%.[1]
-
Cytotoxicity Assay
It is crucial to determine if the antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
-
Cell Lines: The same cell lines used in the antiviral assays (e.g., CEM, C8166).[1]
-
Methodology:
-
Uninfected cells are cultured in the presence of increasing concentrations of this compound.
-
Cell viability is assessed after a period of incubation (e.g., 4-5 days) using methods such as trypan blue exclusion or MTT assay.
-
The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.[7]
-
Conclusion
This compound represents a unique class of nonpeptidic, carbohydrate-binding antiviral agents. Its mechanism of action, which involves targeting the glycan shield of enveloped viruses to block cellular entry, offers a high genetic barrier to the development of resistance.[1] The available quantitative data, particularly for HIV, demonstrates potent and selective antiviral activity in vitro. While further research is needed to fully elucidate its efficacy against a broader spectrum of enveloped viruses and to establish its in vivo activity, this compound holds considerable promise as a lead compound for the development of novel, broad-spectrum antiviral drugs. Its distinct mechanism provides a valuable alternative to current antiviral strategies that primarily target viral enzymes.
References
- 1. This compound, a Carbohydrate-Binding Nonpeptidic Lead Compound for Treatment of Infections with Viruses with Highly Glycosylated Envelopes, Such as Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The molecular basis of how this compound binds to viral N-glycan, a potential SARS-CoV-2 entry inhibitor – THE UNIVERSITY OF OSAKA School of Science [sci.osaka-u.ac.jp]
- 4. Characterization and carbohydrate specificity of pradimicin S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibition of human immunodeficiency virus: attenuation by mannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Pradimicin A: An In-Depth Technical Guide on Initial In Vivo Studies and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicin A is a novel benzonaphthacenequinone antibiotic, first isolated from Actinomadura hibisca. It has garnered significant interest within the scientific community due to its broad-spectrum antifungal activity and unique mechanism of action. Subsequent research has also unveiled its potential as an antiviral agent, particularly against enveloped viruses. This technical guide provides a comprehensive overview of the initial in vivo studies that have laid the groundwork for understanding the therapeutic potential of this compound and its derivatives. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its efficacy, safety profile, and the experimental methodologies used in its evaluation.
Core Therapeutic Activities
This compound has demonstrated significant in vivo efficacy against a range of fungal and viral pathogens. Early studies have established its potential in treating systemic and localized infections, including those caused by opportunistic pathogens that are often challenging to manage clinically.
Antifungal Potential
Initial in vivo investigations have confirmed this compound's potent antifungal effects against a variety of clinically relevant fungi. The compound has shown therapeutic activity against systemic infections caused by Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus in murine models.[1][2] Notably, its efficacy extends to both normal and immunocompromised animal models, highlighting its potential for use in vulnerable patient populations.[1][2] Furthermore, this compound has demonstrated effectiveness against strains of Candida albicans that are resistant to 5-fluorocytosine and azole-based antifungal drugs.[1][2]
Beyond systemic infections, this compound has also shown promise in treating localized fungal infections. Studies in mice have indicated its therapeutic efficacy in models of lung candidiasis and aspergillosis, vaginal candidiasis, and dermal infections caused by Trichophyton mentagrophytes following intravenous or topical administration.[1][2]
Antiviral Potential
In addition to its antifungal properties, this compound has been identified as a carbohydrate-binding agent with selective inhibitory activity against human immunodeficiency virus (HIV).[3] It acts as a virus entry inhibitor by interacting with the viral envelope glycoprotein gp120.[3] This mechanism has been shown to be effective against various HIV-1 clades with different tropisms.[3] The unique mode of action of this compound presents a high genetic barrier to the development of viral resistance.[3]
Quantitative In Vivo Data
The following tables summarize the key quantitative data from initial in vivo studies of this compound and its derivatives.
Table 1: In Vivo Antifungal Efficacy of this compound and its Derivatives
| Compound | Animal Model | Fungal Pathogen | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| This compound | Mouse (normal & immunocompromised) | Candida albicans | Intravenous, Intramuscular | Survival | Highly effective in systemic infection | [1][2] |
| This compound | Mouse (normal & immunocompromised) | Cryptococcus neoformans | Not specified | Therapeutic Activity | Effective | [1][2] |
| This compound | Mouse (normal & immunocompromised) | Aspergillus fumigatus | Not specified | Therapeutic Activity | Effective | [1][2] |
| BMS-181184 | Mouse (normal) | Candida albicans | Intravenous (single dose) | 50% Protective Dose (PD50) | 8.8 mg/kg | [4] |
| BMS-181184 | Mouse (cyclophosphamide-treated) | Candida albicans | Intravenous (single dose) | 50% Protective Dose (PD50) | 31 mg/kg | [4] |
| BMS-181184 | Mouse (normal) | Aspergillus fumigatus | Intravenous (single dose) | 50% Protective Dose (PD50) | 31 mg/kg | [4] |
| BMS-181184 | Mouse (cyclophosphamide-treated) | Aspergillus fumigatus | Intravenous (single dose) | 50% Protective Dose (PD50) | >50 mg/kg | [4] |
| BMS-181184 | Mouse (cyclophosphamide-treated) | Aspergillus fumigatus | Intravenous (two consecutive days) | 50% Protective Dose (PD50) | 23 mg/kg | [4] |
| BMS-181184 | Rabbit (persistently neutropenic) | Aspergillus fumigatus | 50 and 150 mg/kg/day | Survival & Tissue Injury Reduction | At least as effective as Amphotericin B (1 mg/kg) | [4][5] |
| BMY-28864 | Mouse (normal) | Candida albicans | Intravenous | 50% Protective Dose (PD50) | 17 mg/kg | [6] |
| BMY-28864 | Mouse (cyclophosphamide-treated) | Candida albicans | Intravenous | 50% Protective Dose (PD50) | 32 mg/kg | [6] |
| BMY-28864 | Mouse (normal) | Cryptococcus neoformans | Intravenous | 50% Protective Dose (PD50) | 18 mg/kg | [6] |
| BMY-28864 | Mouse (cyclophosphamide-treated) | Cryptococcus neoformans | Intravenous | 50% Protective Dose (PD50) | 35 mg/kg | [6] |
| BMY-28864 | Mouse (normal) | Aspergillus fumigatus | Intravenous | 50% Protective Dose (PD50) | 37 mg/kg | [6] |
| BMY-28864 | Mouse (cyclophosphamide-treated) | Aspergillus fumigatus | Intravenous | 50% Protective Dose (PD50) | 51 mg/kg | [6] |
| N,N-dimethylpradimicin FA-2 | Mouse | Not specified | Not specified | Efficacy | Effective in 3 experimental fungal infection models | [7] |
Table 2: Acute Toxicity of this compound
| Compound | Animal Model | Administration Route | LD50 | Reference |
| This compound | Mouse | Intravenous (single dose) | 120 mg/kg | [1][2] |
| This compound | Mouse | Intramuscular (single dose) | >400 mg/kg | [1][2] |
Table 3: In Vitro Antiviral Activity of this compound
| Compound | Virus | Cell Line | IC50 | Reference |
| This compound | Influenza virus | Not specified | 6.8 µg/ml | [1][2] |
Mechanism of Action
This compound exerts its antifungal effect through a unique, lectin-mimic binding mechanism.[8] It specifically recognizes and binds to D-mannose residues present in the mannoproteins of the fungal cell wall.[9][10] This binding is dependent on the presence of calcium ions, leading to the formation of a ternary complex consisting of this compound, the D-mannoside, and calcium.[8][9][10] The formation of this complex is believed to disrupt the integrity of the fungal cell membrane, causing leakage of essential intracellular components and ultimately leading to fungal cell death.[9][10]
Experimental Protocols
The following sections detail the generalized methodologies employed in the initial in vivo evaluation of this compound and its derivatives, based on published studies.
In Vivo Antifungal Efficacy in a Murine Model of Systemic Candidiasis
This protocol describes a common method for assessing the efficacy of antifungal agents against a systemic Candida albicans infection in mice.
-
Animal Model:
-
Male ICR mice are typically used.
-
For studies in immunocompromised hosts, mice are treated with cyclophosphamide to induce neutropenia.
-
-
Inoculum Preparation:
-
Candida albicans is cultured on a suitable agar medium.
-
A suspension of the yeast cells is prepared in sterile saline or phosphate-buffered saline (PBS).
-
The concentration of the inoculum is adjusted to deliver a lethal dose (e.g., 10 LD50) to the control group.
-
-
Infection:
-
Mice are infected via intravenous (IV) injection of the Candida albicans suspension into the tail vein.
-
-
Drug Administration:
-
This compound or its derivatives are administered intravenously or intramuscularly at various dose levels.
-
Treatment is typically initiated shortly after infection.
-
-
Endpoint Evaluation:
-
Survival: The primary endpoint is the survival of the animals over a defined period (e.g., 14-30 days). The 50% protective dose (PD50), the dose that protects 50% of the animals from death, is often calculated.
-
Fungal Burden: In some studies, a secondary endpoint is the quantification of the fungal load in target organs, such as the kidneys. This is determined by homogenizing the organs and plating serial dilutions on a suitable culture medium to count colony-forming units (CFUs).
-
In Vivo Antifungal Efficacy in a Rabbit Model of Pulmonary Aspergillosis
This model is used to evaluate the efficacy of antifungal agents against invasive pulmonary aspergillosis in a persistently neutropenic rabbit model.
-
Animal Model:
-
New Zealand White rabbits are used.
-
Persistent neutropenia is induced through treatment with cytotoxic agents like cytarabine.
-
-
Inoculum Preparation:
-
Aspergillus fumigatus conidia are harvested from a mature culture.
-
A suspension of a defined concentration is prepared in a suitable vehicle.
-
-
Infection:
-
Rabbits are infected via intratracheal instillation of the Aspergillus fumigatus conidial suspension.
-
-
Drug Administration:
-
The test compound (e.g., BMS-181184, a Pradimicin derivative) is administered intravenously.
-
Treatment is initiated at a specified time point post-infection and continued for a defined duration.
-
-
Endpoint Evaluation:
-
Survival: The survival of the rabbits is monitored throughout the study period.
-
Tissue Fungal Burden: The fungal load in the lungs and other organs is quantified at the end of the study.
-
Histopathology: Tissues are examined microscopically to assess the extent of fungal invasion and tissue damage.
-
Radiographic Imaging: Techniques like ultrafast computed tomography (UFCT) can be used to monitor the progression and resolution of pulmonary lesions.[5]
-
Conclusion
The initial in vivo studies of this compound and its derivatives have provided compelling evidence of their therapeutic potential as broad-spectrum antifungal agents. The unique calcium-dependent, mannan-binding mechanism of action offers a novel approach to combating fungal infections, including those caused by drug-resistant strains. Furthermore, the discovery of its antiviral properties, particularly against HIV, opens up additional avenues for therapeutic development. The quantitative data on efficacy and toxicity, combined with the established experimental models, provide a solid foundation for further preclinical and clinical investigations. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives to enhance their therapeutic index and clinical utility. The detailed methodologies and data presented in this guide are intended to support and inform these ongoing and future research endeavors in the quest for novel and effective anti-infective therapies.
References
- 1. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 4. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pradimicin therapy of disseminated Candida tropicalis infection in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
The Architecture of Antifungal Action: A Deep Dive into the Structure-Activity Relationship of Pradimicins
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. In the ongoing search for novel antifungal agents, the pradimicin family of antibiotics has garnered significant attention due to its unique mechanism of action and broad-spectrum activity. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) within the pradimicin family, offering insights for the rational design of next-generation antifungal therapeutics. We will explore the critical structural motifs, the impact of chemical modifications on biological activity, and the experimental methodologies used to elucidate these relationships.
The Core Scaffold and Mechanism of Action
Pradimicins are characterized by a dihydrobenzo[α]naphthacenequinone aglycone, substituted with a D-amino acid and a hexose sugar moiety.[1] Their novel mechanism of action involves a calcium-dependent binding to D-mannoside residues on the surface of fungal cell walls.[1][2] This interaction leads to the formation of a ternary complex, disrupting the integrity of the fungal cell membrane and ultimately causing cell death.[1][2]
The formation of this ternary complex is a critical event in the antifungal activity of pradimicins. The process begins with the formation of a dimeric pradimicin-calcium complex ([PRM₂/Ca²⁺]). This complex then binds with high affinity to two mannose molecules, forming a [PRM₂/Ca²⁺/Man₂] complex. Subsequently, this complex can accommodate two additional mannose molecules, albeit with lower affinity, to form the [PRM₂/Ca²⁺/Man₄] complex.[3] This multi-step binding process underscores the intricate molecular recognition involved in the antifungal action of this antibiotic family.
Caption: The calcium-dependent binding of pradimicin to D-mannoside residues on the fungal cell wall.
Structure-Activity Relationship: A Tale of Three Moieties
Systematic modification of the pradimicin scaffold has revealed critical insights into the structural requirements for antifungal activity. These studies have primarily focused on three key regions: the aglycone, the sugar moiety, and the amino acid side chain.
The Aglycone Core
The dihydrobenzo[α]naphthacenequinone aglycone is the foundational structure of the pradimicin family. Modifications at various positions have shown that the C-11 position is the most amenable to alteration without a significant loss of antifungal activity.[4] For instance, the 11-demethoxy derivative of pradimicin A, as well as 11-O-ethyl and 11-O-fluoroethyl derivatives of pradimicin T1, have demonstrated promising antifungal activity comparable to the parent compound, this compound.[4] Conversely, modifications at other positions on the aglycone often lead to a substantial decrease in or complete loss of activity.
The Essential Sugar Moiety
The sugar portion of the pradimicin molecule plays a crucial role in its biological function. Studies involving glycosidation of the aglycones and chemical transformations of natural pradimicins have highlighted the importance of the 5-O-(6-deoxy-β-D-sugar) for antifungal activity.[5] Derivatives with modifications such as 2'-epi, 3'-oxo, and 4'-deoxy sugars have been shown to retain activity against yeasts.[5] Furthermore, certain D-xylose-modified derivatives have exhibited activity comparable to that of this compound.[5] The stereospecific recognition of D-mannopyranoside is completely abolished upon removal of the C-5 disaccharide moiety, particularly the thomosamine unit, underscoring its critical role in target recognition.[6]
The Influence of the Amino Acid
The amino acid side chain also contributes significantly to the overall activity of pradimicins. A series of alanine-exchanged analogs of this compound were synthesized to investigate the impact of this moiety. The results indicated that all D-α-amino acid derivatives, with the exception of the D-proline analog, retained their antifungal activity.[7] This suggests a degree of tolerance for structural diversity at this position, provided the stereochemistry is maintained. Modifications at the C4'-position of the amino sugar have also been explored, with 4'-N-carboxyl substituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy derivatives retaining the antifungal activity of the parent compounds while showing improved water solubility.[8]
Quantitative Analysis of Antifungal Activity
The antifungal potency of various pradimicin derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following tables summarize the in vitro antifungal activity of selected pradimicin analogs against various fungal pathogens.
| Derivative | Fungal Species | MIC (µg/mL) | Reference |
| BMS-181184 | Candida spp. | ≤ 8 | [9] |
| Cryptococcus neoformans | ≤ 8 | [9] | |
| Aspergillus fumigatus | ≤ 8 | [9] | |
| Dermatophytes | ≤ 8 | [9] | |
| Aspergillus niger | ≥ 16 | [9] | |
| Aspergillus flavus | ≥ 16 | [9] | |
| Fusarium spp. | ≥ 16 | [9] | |
| This compound | Candida albicans | - | [10] |
| Cryptococcus neoformans | - | [10] | |
| Aspergillus fumigatus | - | [10] | |
| Pradimicin FS | Various Fungi | Equivalent to Pradimicin S | [11] |
| Pradimicin FA-1 | Various Fungi | Comparable to this compound | [12] |
| Pradimicin FA-2 | Various Fungi | Comparable to this compound | [12] |
| N,N-dimethylpradimicin FA-2 | Various Fungi | Superior to this compound | [13] |
Note: Specific MIC values for this compound, S, FA-1, and FA-2 were not consistently reported in the provided search results, but their activity was compared to other derivatives.
Experimental Protocols for Activity Assessment
The determination of the antifungal activity of pradimicin derivatives relies on standardized and reproducible experimental protocols. The following outlines the key methodologies cited in the literature.
In Vitro Antifungal Susceptibility Testing
The in vitro activity of pradimicin analogs is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using broth dilution or agar dilution methods.
Broth Macrodilution Method:
This method is a reference standard for antifungal susceptibility testing.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth macrodilution method.
Agar Dilution Method:
This method involves incorporating the antifungal agent into an agar medium.
-
Preparation of Agar Plates: Serial dilutions of the pradimicin derivative are incorporated into a suitable agar medium, such as Yeast Morphology Agar (YMA), buffered to a specific pH (e.g., 7.0).
-
Inoculation: A standardized fungal inoculum is applied to the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible fungal growth on the agar surface.
In Vivo Efficacy Studies
The in vivo antifungal activity of pradimicins is evaluated in animal models of fungal infections.
-
Infection Model: Animals, typically mice or rabbits, are immunosuppressed and then infected with a pathogenic fungal strain (e.g., Candida albicans, Aspergillus fumigatus).
-
Treatment: The animals are treated with the pradimicin derivative at various doses and routes of administration (e.g., intravenous, intraperitoneal).
-
Endpoint Assessment: Efficacy is determined by monitoring survival rates, reduction in fungal burden in target organs (e.g., kidneys, lungs), and other clinical parameters.
Future Directions and Conclusion
The pradimicin family of antibiotics represents a promising class of antifungal agents with a distinct mechanism of action that circumvents common resistance pathways. The structure-activity relationship studies summarized here provide a roadmap for the rational design of novel pradimicin derivatives with enhanced potency, improved pharmacokinetic profiles, and a broader spectrum of activity.
Key areas for future research include:
-
Targeted modifications of the C-11 position of the aglycone to optimize activity and solubility.
-
Exploration of novel sugar moieties to enhance binding affinity and specificity for fungal mannans.
-
In-depth investigation of the impact of various D-amino acid substitutions on both efficacy and safety.
-
Development of derivatives with improved water solubility to facilitate clinical administration.
By leveraging the wealth of SAR data and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of the pradimicin antibiotic family in the fight against life-threatening fungal infections.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose-binding analysis and biological application of pradimicins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of pradimicin derivatives. Modifications of the sugar part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the mode of antifungal action of pradimicin antibiotics. II. D-mannopyranoside-binding site and calcium-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activities of alanine-exchanged analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pradimicins FS and FB, new pradimicin analogs: directed production, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New antifungal antibiotics pradimicins FA-1 and FA-2: D-serine analogs of pradimicins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Water-soluble pradimicin derivatives, synthesis and antifungal evaluation of N,N-dimethyl pradimicins - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Safety and Toxicity Profile of Pradimicin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early preclinical data on the toxicity and safety profile of Pradimicin A, an antifungal antibiotic with a unique mechanism of action. The information is compiled from publicly available scientific literature to assist researchers and drug development professionals in understanding the initial safety characteristics of this compound.
Executive Summary
This compound has demonstrated a promising early safety profile in preclinical studies. Key findings indicate a favorable therapeutic index with no major end-organ toxicity observed in initial animal models. The compound exhibits selective antifungal activity by targeting D-mannosides on the fungal cell wall, a mechanism that likely contributes to its limited off-target effects in mammalian systems. This guide presents the available quantitative toxicity data, details the experimental methodologies where accessible, and visualizes the proposed mechanism of action.
In Vivo Acute Toxicity
Acute toxicity studies in mice have been conducted to determine the median lethal dose (LD50) of this compound following a single administration. These studies are crucial for establishing the initial safety margin of the compound.
Quantitative Data
The following table summarizes the reported acute toxicity data for this compound in mice.
| Animal Model | Administration Route | LD50 Value | Citation |
| Mice | Intravenous (i.v.) | 120 mg/kg | [1] |
| Mice | Intramuscular (i.m.) | > 400 mg/kg | [1] |
Experimental Protocols
While detailed, step-by-step protocols for these specific studies are not fully available in the public domain, the general methodology for LD50 determination in rodents involves the administration of escalating single doses of the test substance to groups of animals. Key parameters of such a study would typically include:
-
Test Animals: Specific pathogen-free mice (the ICR strain has been mentioned in the context of this compound research) of a specified age and weight.[1]
-
Housing and Acclimatization: Animals are housed in controlled environmental conditions with a standard diet and water ad libitum, following an acclimatization period.
-
Dose Administration: this compound, dissolved or suspended in a suitable vehicle, is administered as a single bolus via the intravenous or intramuscular route.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality, typically for a period of 14 days post-administration.
-
Data Analysis: The LD50 value is calculated using established statistical methods, such as the probit or Reed-Muench method.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are essential for evaluating the direct effect of a compound on mammalian cells and for assessing its potential for causing cellular damage.
Quantitative Data
This compound has been evaluated for its cytotoxic effects against various mammalian cell lines. The available data are summarized below.
| Cell Lines | Concentration | Observation | Citation |
| Various cultured mammalian cells | 100 or 500 µg/mL | Non-cytotoxic | [1] |
| Human C8166 cells | EC50 of 2.6 µM | Cytotoxicity observed | [2] |
EC50 (50% effective concentration) in this context refers to the concentration that causes a 50% reduction in cell viability.
Experimental Protocols
Detailed protocols for the specific cytotoxicity assays performed on this compound are not extensively described in the available literature. However, a general workflow for such an assay would be as follows:
Figure 1. Generalized workflow for an in vitro cytotoxicity assay.
Preclinical Safety in Animal Models
Beyond acute toxicity, the safety of pradimicin derivatives has been assessed in more complex animal models, providing insights into potential end-organ toxicity.
Pradimicin Derivative BMS-181184 in Rabbits
A notable study investigated the pradimicin derivative BMS-181184 in a rabbit model of invasive pulmonary aspergillosis. Key safety findings from this study include:
-
Tolerability: The compound was well-tolerated at all tested dosing regimens.
-
Nephrotoxicity: No nephrotoxicity was observed in the BMS-181184-treated animals.
-
Hepatotoxicity: No elevations in hepatic transaminases were noted in any of the treatment groups.
These findings suggest a favorable safety profile for this pradimicin derivative in this specific animal model.
Mechanism of Action and Selective Toxicity
The antifungal activity of this compound is attributed to its unique mechanism of action, which is crucial for understanding its selective toxicity towards fungal cells over mammalian cells.
Figure 2. Proposed mechanism of action of this compound.
This compound binds to D-mannoside residues present in the mannoproteins of the fungal cell wall in a calcium-dependent manner. This interaction leads to the formation of a ternary complex, which is believed to disrupt the integrity of the fungal cell membrane, ultimately leading to cell death.[3] As mammalian cells lack a cell wall and the specific mannan structures targeted by this compound, this mechanism provides a basis for the compound's selective antifungal activity and its observed low toxicity towards mammalian cells in early preclinical studies.
Conclusion
The early preclinical data for this compound suggest a promising safety profile characterized by low acute toxicity in mice and a lack of significant cytotoxicity against mammalian cells at therapeutic concentrations. The selective, calcium-dependent binding to fungal cell wall mannans provides a strong rationale for its favorable therapeutic index. Further in-depth, repeated-dose toxicity studies and safety pharmacology assessments would be necessary to fully characterize the safety profile of this compound for potential clinical development.
References
Methodological & Application
Application Notes and Protocols for Pradimicin A Susceptibility Testing in Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicin A is a member of the pradimicin family of antibiotics, which exhibit broad-spectrum antifungal activity. Its unique mechanism of action involves a calcium-dependent binding to D-mannoside residues on the surface of fungal cell walls, leading to the disruption of cell membrane integrity and subsequent cell death[1]. This novel mechanism makes it a compound of interest for the development of new antifungal therapies, particularly against opportunistic pathogens like Candida albicans.
These application notes provide a detailed protocol for determining the susceptibility of Candida albicans to this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 document.
Mechanism of Action of this compound
This compound's antifungal effect is initiated by its binding to the terminal D-mannosides of mannoproteins on the C. albicans cell wall. This interaction is contingent on the presence of calcium ions (Ca²⁺), forming a ternary complex composed of the D-mannoside, this compound, and a calcium ion. The formation of this complex disrupts the fungal cell membrane's integrity, leading to leakage of intracellular components and ultimately, cell death[1]. This targeted action on the fungal cell wall and membrane provides a selective antifungal effect.
Caption: Mechanism of Action of this compound on the Candida albicans cell wall.
Experimental Protocols
This protocol is adapted from the CLSI M27 guidelines for broth microdilution antifungal susceptibility testing of yeasts.
Materials
-
This compound (powder)
-
Candida albicans isolates (including quality control strain C. albicans ATCC 90028)
-
Dimethyl sulfoxide (DMSO), sterile
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS)
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile water
-
Sterile 0.85% saline
-
Spectrophotometer
-
Incubator (35°C)
-
Micropipettes and sterile tips
Preparation of Media and Reagents
3.2.1. RPMI-1640 Medium Preparation
-
Prepare RPMI-1640 medium according to the manufacturer's instructions.
-
Buffer the medium with 0.165 M MOPS to a pH of 7.0.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store at 4°C.
Note on Calcium Concentration: Standard RPMI-1640 medium contains approximately 0.42 mM of calcium nitrate. While the activity of this compound is calcium-dependent, studies on the optimal calcium concentration for susceptibility testing are limited. The endogenous calcium level in RPMI-1640 is generally considered sufficient for the activity of many calcium-dependent compounds.
3.2.2. This compound Stock Solution
This compound has limited aqueous solubility.
-
Prepare a stock solution of this compound at 1.28 mg/mL in 100% DMSO.
-
Aliquot and store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
Inoculum Preparation
-
Subculture C. albicans isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours to ensure purity and viability.
-
From a fresh culture, select several well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard at a wavelength of 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain a working suspension of 1-5 x 10³ CFU/mL.
Broth Microdilution Assay
Caption: Experimental workflow for this compound MIC determination.
-
Prepare Drug Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve concentrations that are twice the final desired concentrations. A suggested range for this compound is from 64 µg/mL to 0.0625 µg/mL (final concentrations will be 32 µg/mL to 0.03125 µg/mL).
-
Dispense 100 µL of each 2x drug dilution into the appropriate wells of a 96-well microtiter plate.
-
Include a drug-free well (100 µL of RPMI-1640) as a positive growth control and an uninoculated well (200 µL of RPMI-1640) as a negative control/sterility check.
-
-
Inoculation:
-
Add 100 µL of the working inoculum suspension to each well, bringing the final volume to 200 µL. This results in a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the positive growth control. The MIC can be determined visually or by using a microplate reader at a wavelength of 530 nm.
-
Data Presentation
The results of the susceptibility testing should be recorded and presented in a clear and organized manner. Below are example tables for recording MIC data for clinical isolates and quality control strains.
Table 1: this compound MIC Distribution for Candida albicans Clinical Isolates
| Isolate ID | This compound MIC (µg/mL) |
| CA-001 | 4 |
| CA-002 | 8 |
| CA-003 | 4 |
| CA-004 | 2 |
| ... | ... |
Table 2: Quality Control Ranges for Antifungal Susceptibility Testing
| Quality Control Strain | Antifungal Agent | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) |
| C. albicans ATCC 90028 | This compound | To be determined | |
| C. albicans ATCC 90028 | Amphotericin B | 0.25 - 1.0 | |
| C. albicans ATCC 90028 | Fluconazole | 0.25 - 1.0 | |
| C. parapsilosis ATCC 22019 | Amphotericin B | 0.25 - 1.0 | |
| C. parapsilosis ATCC 22019 | Fluconazole | 1.0 - 4.0 |
Note: Specific quality control ranges for this compound against standard QC strains have not been formally established. Laboratories should establish their own internal QC ranges based on repeated testing.
Signaling Pathways Involved in Cell Wall Stress Response
Disruption of the C. albicans cell wall and membrane by this compound is expected to activate the Cell Wall Integrity (CWI) signaling pathway. This is a crucial stress response mechanism that helps the fungus to repair cell wall damage and maintain cellular integrity. The CWI pathway is primarily mediated by a MAP kinase cascade.
Caption: Candida albicans Cell Wall Integrity (CWI) signaling pathway.
Upon membrane stress induced by this compound, cell surface sensors like Wsc1 and Mid2 activate the GTPase Rho1. Rho1, in turn, activates Protein Kinase C (Pkc1), initiating a phosphorylation cascade through the MAP kinases Bck1, Mkk2, and Mkc1. Activated Mkc1 translocates to the nucleus and activates transcription factors such as Rlm1 and the Swi4/Swi6 complex, leading to the expression of genes involved in cell wall synthesis and repair, including chitin synthases (CHS) and glucan synthases (FKS). This response is a protective mechanism against cell wall damage.
References
Application Notes and Protocols for the Synthesis of Novel Pradimicin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for synthesizing novel Pradimicin A derivatives, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key processes. This compound, a potent antifungal agent, serves as a versatile scaffold for the development of new therapeutic agents with improved efficacy, solubility, and pharmacokinetic profiles.
Overview of Synthetic Strategies
The synthesis of novel this compound derivatives primarily focuses on modifications at three key positions of the molecule: the C4'-position of the aminosugar moiety, the C-11 position of the aglycone, and the D-alanine residue. These modifications aim to enhance the antifungal activity, improve water solubility, and elucidate the structure-activity relationships (SAR) of this class of compounds.
A general workflow for the synthesis and evaluation of this compound derivatives is outlined below.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Modification at the C4'-Position of the Aminosugar
Modifications at the C4'-amino group of the sugar moiety have been shown to significantly impact the water solubility and antifungal activity of this compound. Synthesized derivatives include N-alkyl and N-acyl compounds.
Synthesis of 4'-N-Acyl this compound Derivatives
The synthesis of 4'-N-acyl derivatives involves a two-step process: trimethylsilylation of the hydroxyl groups of this compound, followed by condensation with an appropriate acylating agent.[1]
Experimental Protocol:
-
Trimethylsilylation:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dry pyridine).
-
Add an excess of a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), dropwise at room temperature.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess silylating agent under reduced pressure to obtain the persilylated this compound.
-
-
Acylation:
-
Dissolve the persilylated this compound in a dry aprotic solvent (e.g., dichloromethane).
-
Add the desired acylating agent (e.g., an acid chloride or anhydride) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Quench the reaction by adding a few drops of methanol.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the 4'-N-acyl this compound derivative.
-
Modification of the Aglycone at the C-11 Position
The C-11 position of the this compound aglycone has been identified as a site that can be modified without a significant loss of antifungal activity.[2] Modifications at this position, such as O-alkylation, can lead to derivatives with comparable or enhanced potency.
Synthesis of 11-O-Alkyl Pradimicin Derivatives
The synthesis of 11-O-alkyl derivatives can be achieved from an 11-hydroxy precursor, which can be obtained through microbial modification of this compound.[3]
Experimental Protocol:
-
Preparation of 11-Hydroxy this compound:
-
Utilize a pradimicin-nonproducing mutant of Actinomadura verrucosospora subsp. neohibisca capable of 11-O-demethylation.[3]
-
Culture the mutant strain in a suitable fermentation medium containing this compound.
-
Extract and purify the 11-hydroxy this compound from the culture broth.
-
-
O-Alkylation:
-
Dissolve the 11-hydroxy this compound in a polar aprotic solvent (e.g., DMF).
-
Add a suitable base (e.g., sodium hydride) at 0 °C to deprotonate the hydroxyl group.
-
Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction at room temperature for 6-12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by preparative HPLC to obtain the 11-O-alkyl this compound derivative.
-
Alanine-Exchanged Analogs
Replacing the D-alanine moiety of this compound with other D-amino acids has been explored to investigate the role of the amino acid side chain in antifungal activity.[4]
Synthesis of Alanine-Exchanged Pradimicin Analogs
The synthesis of these analogs involves the coupling of 4'-N-Cbz-pradimic acid with the desired amino acid, followed by deprotection.[4][5]
Experimental Protocol:
-
Preparation of 4'-N-Cbz-Pradimic Acid:
-
Protect the 4'-amino group of this compound with a benzyloxycarbonyl (Cbz) group using standard procedures.
-
Hydrolyze the D-alanine moiety under acidic conditions to yield 4'-N-Cbz-pradimic acid.
-
-
Coupling Reaction:
-
Dissolve 4'-N-Cbz-pradimic acid and the desired D-amino acid methyl ester in a suitable solvent (e.g., DMF).
-
Add a coupling agent (e.g., DCC or HATU) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Deprotection:
-
Remove the Cbz protecting group by catalytic hydrogenation (e.g., using Pd/C and H2 gas).
-
Hydrolyze the methyl ester under basic conditions.
-
Purify the final product by preparative HPLC.
-
Mechanism of Action: Ternary Complex Formation
The antifungal activity of this compound and its derivatives is attributed to their ability to form a ternary complex with D-mannoside residues on the fungal cell surface and calcium ions.[6] This complex disrupts the fungal cell membrane integrity, leading to cell death.[1]
The formation of this complex is a sequential process:
Caption: Sequential formation of the Pradimicin-Calcium-Mannoside ternary complex.
Initially, two molecules of this compound form a complex with a calcium ion.[5] This binary complex then binds to two molecules of D-mannose with high affinity, followed by the binding of two additional mannose molecules with lower affinity, resulting in a [Pradimicin₂-Ca²⁺-(Mannose)₄] complex.[5]
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of this compound and some of its derivatives against key fungal pathogens.
Table 1: In vitro Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 0.5 - 4 | [7] |
| Candida rugosa | 4 | [7] |
| Cryptococcus neoformans | 1 - 8 | [6] |
| Aspergillus fumigatus | 2 - 8 | [6] |
Table 2: In vitro Antifungal Activity of this compound Derivatives
| Derivative | Modification | Fungal Species | MIC (µg/mL) | Reference |
| BMS-181184 | Water-soluble derivative | Candida spp. | ≤ 8 | [6] |
| BMS-181184 | Water-soluble derivative | Cryptococcus neoformans | ≤ 8 | [6] |
| BMS-181184 | Water-soluble derivative | Aspergillus fumigatus | ≤ 8 | [6] |
| 4'-N-formyl | C4'-Acyl | Candida albicans | 1.56 | [1] |
| 11-O-ethyl (from Pradimicin T1) | C-11 Alkyl | Candida albicans | 3.13 | [2] |
| D-Serine analog | Alanine-exchanged | Candida albicans | 6.25 | [4] |
Conclusion
The synthetic methodologies described provide a robust framework for the generation of novel this compound derivatives. Modifications at the C4'-position, C-11 position, and the D-alanine moiety offer promising avenues for the development of new antifungal agents with improved properties. The quantitative data and understanding of the mechanism of action will further guide the rational design of future this compound-based therapeutics. Researchers are encouraged to utilize these protocols as a foundation for their own investigations into this important class of natural products.
References
- 1. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial modification of pradimicins at C-11 leading to 11-O-demethyl- and 11-O-L-xylosylpradimicins A and FA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activities of alanine-exchanged analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Pradimicin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pradimicin A is a member of the pradimicin family of antibiotics, known for its potent antifungal and antiviral activities.[1] Produced by fermentation of actinomycetes such as Actinomadura hibisca, crude extracts contain a complex mixture of this compound and its analogs, as well as other metabolites.[1][2] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the high-resolution purification of this compound from these complex mixtures, enabling the acquisition of highly pure material required for research, preclinical, and clinical studies.
This application note provides detailed protocols for the analytical and preparative purification of this compound using reversed-phase HPLC (RP-HPLC). The methods described are designed to offer a robust starting point for researchers to achieve high purity and yield of this compound.
Principle of Reversed-Phase HPLC for this compound Purification
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-silica) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. This compound, being a moderately polar molecule, will interact with the C18 stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the hydrophobicity of the mobile phase increases, leading to the elution of this compound from the column. Its various analogs and other impurities, having different polarities, will elute at different times, thus achieving separation.
Experimental Protocols
Sample Preparation from Fermentation Broth
Effective sample preparation is crucial to protect the HPLC column and achieve optimal separation. The following is a general protocol for extracting this compound from a fermentation broth of Actinomadura hibisca.
Materials:
-
Fermentation broth of Actinomadura hibisca
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[2]
-
Methanol
-
Water (HPLC grade)
-
0.22 µm syringe filters
Protocol:
-
Solvent Extraction:
-
Adjust the pH of the fermentation broth to ~7.0.
-
Extract the broth with an equal volume of ethyl acetate three times.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator.
-
-
Solid Phase Extraction (SPE) Cleanup: [2]
-
Condition an SPE cartridge by washing with methanol followed by water.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water).
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with methanol.
-
Evaporate the methanol to dryness.
-
-
Final Preparation:
-
Reconstitute the dried, SPE-purified extract in the initial mobile phase for HPLC injection.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Analytical HPLC Method
This method is suitable for assessing the purity of this compound fractions and for initial method development.
Table 1: Analytical HPLC Parameters
| Parameter | Specification |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 10 mM Ammonium Acetate and 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 10 mM Ammonium Acetate and 0.1% Acetic Acid |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection | UV at 280 nm |
| Column Temperature | 30 °C |
Table 2: Example Analytical Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 50 | 50 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 90 | 10 |
| 45 | 90 | 10 |
Preparative HPLC Method
This method is designed to purify larger quantities of this compound. The conditions are scaled up from the analytical method.
Table 3: Preparative HPLC Parameters
| Parameter | Specification |
| Column | C18 Reversed-Phase, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 4 |
| Flow Rate | 20 mL/min |
| Injection Volume | 1 - 5 mL (depending on sample concentration) |
| Detection | UV at 280 nm |
| Column Temperature | Ambient |
| Fraction Collection | Peak-based collection triggered by UV signal |
Table 4: Example Preparative Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 45 | 50 | 50 |
| 50 | 10 | 90 |
| 55 | 10 | 90 |
| 56 | 90 | 10 |
| 65 | 90 | 10 |
Data Presentation
The following table summarizes expected outcomes for the purification of this compound. Note that actual values may vary depending on the initial purity of the crude extract and the specific chromatographic conditions used.
Table 5: Illustrative Purification Summary for this compound
| Purification Stage | Total Amount (mg) | Purity of this compound (%) | Yield of this compound (%) |
| Crude Extract (Post-SPE) | 500 | ~40 | 100 |
| Pooled Preparative HPLC Fractions | 180 | >98 | ~90 |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Key differences between analytical and preparative HPLC.
References
- 1. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and identification of pradimicin analogs from Actinomadura hibisca using liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Spectrophotometric Analysis of Pradimicin A-Mannose Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicin A (PRM-A) is a non-peptidic antibiotic belonging to the benzo[a]naphthacenequinone class of natural products.[1][2][3] It exhibits potent antifungal and antiviral activity, which is attributed to its unique lectin-like ability to specifically recognize and bind D-mannose residues on the surface of fungal and viral pathogens.[1][3][4] This binding is dependent on the presence of calcium ions (Ca²⁺), leading to the formation of a ternary complex.[1][4][5] This interaction disrupts the integrity of the pathogen's cell membrane, ultimately leading to cell death.[1] Spectrophotometry is a valuable technique to study the formation of this complex, providing insights into the binding mechanism, stoichiometry, and affinity. These application notes provide a detailed protocol for the spectrophotometric analysis of the this compound-mannose interaction.
Principle
The formation of the this compound-mannose-calcium ternary complex can be monitored by UV-Visible spectrophotometry. The electronic absorption spectrum of this compound is sensitive to its local environment and aggregation state. The binding of Ca²⁺ and subsequently mannose induces conformational changes and alterations in the electronic structure of the this compound molecule, resulting in measurable changes in the absorbance spectrum.[6][7][8] These spectral shifts, which can be hypochromic (decrease in absorbance) or hyperchromic/bathochromic (increase in absorbance and shift to a longer wavelength), can be used to characterize the binding events.[6][7][8]
Data Presentation
Table 1: Stoichiometry and Binding Affinity of Pradimicin Complexes
| Complex Component | Molar Ratio (PRM:Component) | Reported Affinity/Concentration for Half-Maximal Effect | Reference |
| Calcium (Ca²⁺) | 2:1 | K_D for Ca²⁺·Pm₂ complex: ~15 µM x [Pm]_T | [6][8] |
| Methyl α-D-mannopyranoside | 2:4 (PRM:Mannose) | ~10 mM | [6] |
| Mannobiose derivatives | Not explicitly stated | ~10 mM | [6] |
| Mannotriose derivative | Not explicitly stated | ~1.5 mM | [6] |
Note: The binding of mannosides to the this compound-Ca²⁺ complex does not follow a simple binding isotherm, suggesting a multi-step interaction.[6]
Table 2: Spectrophotometric Changes Upon Complex Formation
| Binding Event | Observed Spectral Change | Wavelength Range (nm) | Wavelength Shift (nm) | Reference |
| This compound + Ca²⁺ | Hypochromic effect (absorbance decrease) | 200 - 700 | Not applicable | [6][7][8] |
| [PRM-A₂/Ca²⁺] + D-mannopyranoside | Hyperchromic and Bathochromic effects | Visible region | ~8 nm shift per binding phase (total ~16 nm) | [9] |
Experimental Protocols
Materials and Reagents
-
This compound (or a water-soluble derivative like BMY-28864)
-
D-Mannose (or other mannoside derivatives)
-
Calcium Chloride (CaCl₂) solution (e.g., 1 M, metal-free)
-
Buffer solution: 50 mM MOPS, pH 7.0
-
High-purity water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Protocol 1: Analysis of this compound and Ca²⁺ Interaction
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the buffer (e.g., 15.6 µM in 50 mM MOPS, pH 7.0).
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 200-700 nm. Use the buffer solution as a blank.
-
Initial Spectrum: Record the absorption spectrum of the this compound solution alone.
-
Titration with Ca²⁺:
-
Place the this compound solution in the sample cuvette.
-
Place the buffer in the reference cuvette.
-
Add small, precise aliquots of the CaCl₂ solution to both the sample and reference cuvettes to achieve final concentrations ranging from µM to mM levels (e.g., 0.001, 0.01, 0.1, 1.0, and 10 mM).[7]
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes.
-
Record the absorption spectrum.
-
-
Data Analysis: Observe the hypochromic effect (decrease in absorbance) across the spectrum as the Ca²⁺ concentration increases.[6][8] Plot the change in absorbance at a specific wavelength (e.g., the peak between 450-600 nm) against the Ca²⁺ concentration to determine the concentration required for half-maximal effect.
Protocol 2: Analysis of the Ternary Complex Formation with Mannose
-
Preparation of the [PRM-A₂/Ca²⁺] Complex: Prepare a solution of this compound in the buffer and add a saturating concentration of CaCl₂ (e.g., 10 mM) as determined from Protocol 1.
-
Mannose Titration:
-
Use the [PRM-A₂/Ca²⁺] complex solution as the sample and a solution of buffer with the same CaCl₂ concentration as the reference.
-
Record the initial spectrum of the [PRM-A₂/Ca²⁺] complex.
-
Add increasing concentrations of D-mannose solution to both cuvettes.
-
After each addition, mix and allow for equilibration before recording the spectrum.
-
-
Data Analysis:
-
Observe the changes in the absorption spectrum, particularly the bathochromic (red shift) and hyperchromic (increase in absorbance) effects.[7][8]
-
A visible absorption maximum shift of approximately 16 nm is expected upon ternary complex formation.[9]
-
Plot the absorbance change against the mannose concentration. The resulting curve may not follow a simple binding isotherm, indicating a multi-step interaction.[6]
-
Visualizations
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Stepwise formation of the this compound-mannose complex.
Discussion and Troubleshooting
-
Aggregation: this compound has a tendency to aggregate, which can interfere with spectrophotometric analysis.[4][5] Using a water-soluble derivative or carefully controlling the concentration can mitigate this issue. The formation of insoluble aggregates upon complex formation can also be observed as an increase in light scattering.
-
Purity of Reagents: It is crucial to use high-purity, metal-free reagents, especially for the sugar solutions, to avoid interference with the calcium-dependent binding.[9]
-
Buffer Selection: The choice of buffer and pH can influence the stability and binding characteristics of the complex. MOPS at pH 7.0 has been successfully used.
-
Interpretation of Results: The non-linear nature of the absorbance changes with respect to mannoside concentration suggests a complex binding mechanism that cannot be described by a simple 1:1 interaction model.[6] The data should be interpreted in the context of a multi-step process involving dimerization of this compound, followed by sequential binding of mannose molecules with different affinities.[5]
These protocols and notes provide a framework for the spectrophotometric investigation of the this compound-mannose complex. Researchers can adapt these methods to study different Pradimicin derivatives, various mannosides, and to screen for potential inhibitors of this interaction for therapeutic purposes.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Carbohydrate-Binding Nonpeptidic Lead Compound for Treatment of Infections with Viruses with Highly Glycosylated Envelopes, Such as Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Mannose-binding geometry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mannose-binding analysis and biological application of pradimicins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic studies on the interaction of pradimicin BMY-28864 with mannose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship Studies of Pradimicin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pradimicin derivatives in structure-activity relationship (SAR) studies. The content covers the fundamental background, key structural modifications, and detailed protocols for assessing the antifungal activity and mechanism of action of these compounds.
Introduction to Pradimicins and Their Mechanism of Action
Pradimicins are a class of antifungal antibiotics characterized by a dihydrobenzo[α]naphthacenequinone aglycone linked to a D-amino acid and a sugar moiety.[1][2] Their unique mechanism of action involves a calcium-dependent binding to D-mannose residues present in the fungal cell wall.[2][3] This interaction leads to the formation of a ternary complex, disrupting the fungal cell membrane integrity and ultimately causing cell death.[1][3] This non-peptidic, lectin-like binding to carbohydrates makes pradimicins and their derivatives, known as benanomicin-pradimicin antibiotics (BPAs), an attractive scaffold for the development of novel antifungal agents.[4]
Structure-Activity Relationship (SAR) Insights
SAR studies on pradimicin derivatives have revealed critical structural features necessary for their antifungal activity. Modifications have been explored at three primary sites: the aglycone, the sugar moiety, and the amino acid residue.
-
Aglycone Modifications: The C-11 position on the aglycone has been identified as a site amenable to modification without significant loss of antifungal activity. Derivatives such as 11-O-ethyl and 11-O-fluoroethyl ethers of pradimicin T1 have shown promising activity.[5]
-
Sugar Moiety Modifications: The 5-O-(6-deoxy-β-D-sugar) is crucial for antifungal activity. Modifications at the 2'-epi, 3'-oxo, and 4'-deoxy positions of the sugar have been shown to retain activity against yeasts.[6]
-
C4'-Position Modifications: The C4'-amino group of the sugar has been a key target for derivatization to improve properties like water solubility. 4'-N-carboxyl substituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy derivatives have demonstrated retained antifungal activity with enhanced solubility.[7][8] N,N-dimethylation of the amino sugar has also led to derivatives with superior in vitro activity and improved water solubility.[9]
The following diagram illustrates the general workflow for conducting SAR studies with pradimicin derivatives.
Quantitative Data Presentation
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of pradimicin A and its derivative, BMS-181184, against a range of fungal pathogens.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | Moderate activity |
| Cryptococcus neoformans | Moderate activity |
| Aspergillus fumigatus | Moderate activity |
| 5-Fluorocytosine- and azole-resistant C. albicans | Susceptible |
Note: Specific MIC values for this compound are reported as "moderate"; further literature review is needed for precise quantitative data.[10][11]
Table 2: In Vitro Antifungal Activity of BMS-181184
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | - | 1 - 8 | - |
| Candida glabrata | - | 1 - 8 | - |
| Candida tropicalis | - | 1 - 8 | - |
| Candida krusei | - | 1 - 8 | - |
| Candida lusitaniae | - | 1 - 8 | - |
| Candida parapsilosis | - | - | 16 |
| Cryptococcus neoformans | - | 1 - 8 | - |
| Aspergillus fumigatus | 6 | ≤ 8 | - |
| Aspergillus niger | 4 | ≥ 16 | - |
| Aspergillus flavus | 3 | ≥ 16 | - |
| Blastomyces dermatitidis | - | - | 32 |
Data compiled from multiple sources.[1][3][5]
Experimental Protocols
Protocol for Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for molds) and is suitable for determining the Minimum Inhibitory Concentration (MIC) of pradimicin derivatives.[10][12]
Materials:
-
Pradimicin derivatives (stock solutions prepared in a suitable solvent, e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
Procedure:
-
Inoculum Preparation (Yeasts - e.g., Candida spp.):
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 103 CFU/mL.
-
-
Inoculum Preparation (Molds - e.g., Aspergillus spp.):
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days to encourage conidiation.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 104 conidia/mL in RPMI-1640 medium.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the pradimicin derivatives in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Include a growth control (no drug) and a sterility control (no inoculum) for each plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts, and 48-72 hours for most molds.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B and pradimicins) compared to the growth control.[7] The endpoint can be read visually or with a spectrophotometer.
-
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of pradimicin derivatives against mammalian cell lines to determine their therapeutic index.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pradimicin derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pradimicin derivatives in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
-
Mechanism of Action Visualization
The antifungal activity of pradimicins is initiated by their interaction with the fungal cell wall. The following diagram illustrates this mechanism.
References
- 1. In vitro antifungal activity of BMS-181184 against systemic isolates of Candida, Cryptococcus, and Blastomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of BMS-181184 compared with those of fluconazole and amphotericin B against various candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Pradimicin A instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Pradimicin A in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particulates. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation in your this compound solution is likely due to its known aggregation properties.[1][2][3] This can be influenced by several factors including concentration, solvent, pH, and temperature.
-
Troubleshooting Steps:
-
Sonication: Gently sonicate the solution in a water bath for 15-30 minutes. Avoid excessive heat.
-
Solvent Choice: Ensure you are using a suitable solvent. While this compound is soluble in some organic solvents, its aqueous solubility is limited. For aqueous solutions, the use of a co-solvent or a derivative like Pradimicin S, which has higher water solubility, may be beneficial.[4]
-
pH Adjustment: The stability of similar compounds can be pH-dependent. Although specific data for this compound is limited, a slightly acidic pH may improve solubility and stability, as a related compound, Pradimicin S, is stable at pH 4.0.
-
Lower Concentration: Try preparing a more dilute stock solution. It is often better to prepare a fresh dilution from a stable, concentrated stock in an organic solvent for your experiments.
-
Q2: How should I prepare and store my this compound stock solutions to ensure stability?
A2: Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Recommended Protocol:
-
Solubilization: For a stock solution, dissolve this compound in an appropriate organic solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at -20°C or lower for long-term stability. Always refer to the storage conditions recommended on the Certificate of Analysis provided by the supplier.[1][2][3]
-
Protection from Light: Protect solutions from light, as many complex organic molecules are light-sensitive.
-
Q3: I suspect my this compound has degraded. What are the signs of degradation?
A3: Degradation of this compound can manifest in several ways:
-
Visual Changes: A noticeable change in the color of the solution. Pradimicins are described as orange to red pigments, so a significant shift from this appearance could indicate degradation.[5]
-
Precipitation: Formation of insoluble material that cannot be redissolved with gentle warming or sonication.
-
Loss of Activity: A significant decrease in the expected biological activity (e.g., antifungal or antiviral efficacy) in your assays.[1][2][3]
-
Chromatographic Changes: When analyzed by techniques like HPLC, the appearance of new peaks or a decrease in the area of the main this compound peak can indicate the presence of degradation products.
Q4: What are the key factors that can cause this compound to degrade in my experiments?
A4: Several factors can contribute to the degradation of this compound in solution:
-
pH: Exposure to strongly acidic or basic conditions can lead to hydrolysis of its glycosidic bonds or other chemical modifications.
-
Temperature: Elevated temperatures can accelerate degradation. While a related compound shows some heat stability, prolonged exposure to high temperatures should be avoided.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents in the solution or exposure to air over time can lead to oxidative degradation of the molecule.
-
Incompatible Reagents: Interactions with other components in your experimental buffer or media could potentially lead to instability.
Troubleshooting Guides
Guide 1: Investigating Loss of Biological Activity
If you observe a reduced or complete loss of this compound's biological effect, follow this workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for loss of this compound activity.
Guide 2: Addressing Solution Precipitation
Use this guide if you are experiencing issues with this compound precipitating out of solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmtech.com [pharmtech.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Pradimicins: a novel class of broad-spectrum antifungal compounds [pubmed.ncbi.nlm.nih.gov]
- 5. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce non-specific binding of Pradimicin A in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the experimental use of Pradimicin A, with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high background signal in my pull-down assay with biotinylated this compound. What are the likely causes and how can I reduce this non-specific binding?
High background in pull-down assays is a common issue stemming from non-specific interactions of proteins or other macromolecules with the affinity matrix or the bait molecule itself. This compound, as a carbohydrate-binding agent, may also exhibit off-target interactions.[1]
Troubleshooting Steps:
-
Optimize Blocking Agents: Insufficient blocking is a primary cause of high background.[2] Experiment with different blocking agents and concentrations.
-
Common Blocking Agents: Bovine Serum Albumin (BSA), Non-fat Dry Milk, Casein.[3]
-
Recommendation: Start with 1-3% BSA in your binding buffer. If background persists, try a 5% solution of non-fat dry milk, but be aware that milk proteins can sometimes interfere with specific interactions.
-
-
Adjust Buffer Composition: The ionic strength and presence of detergents in your buffers can significantly impact non-specific binding.[4]
-
Salt Concentration: Increase the salt concentration (e.g., NaCl) in your binding and wash buffers in a step-wise manner (e.g., from 150 mM to 500 mM) to disrupt electrostatic interactions.[5]
-
Detergents: Include a mild non-ionic detergent like Tween-20 (0.05% - 0.1%) in your binding and wash buffers to reduce hydrophobic interactions.[4]
-
-
Pre-clear your Lysate: Before incubating with the this compound-coupled beads, pre-clear your cell lysate by incubating it with beads that have not been coupled to this compound. This will remove proteins that non-specifically bind to the bead matrix itself.[5]
-
Include Competitive Inhibitors: Since this compound's binding is calcium-dependent and targets D-mannose residues, you can assess the specificity of your interactions.[6][7]
-
Negative Control: In a parallel experiment, include a chelating agent like EDTA to sequester Ca2+ ions. This should disrupt the specific binding of this compound to its targets.
-
Competitive Elution: Elute bound proteins using a high concentration of D-mannose.
-
Q2: My negative control (e.g., beads alone) shows a similar protein profile to my this compound pull-down. How do I address this?
This indicates that the majority of the proteins you are identifying are binding to the affinity matrix (e.g., streptavidin beads) rather than specifically to this compound.
Troubleshooting Steps:
-
Change Bead Type: Different bead materials (e.g., agarose, magnetic) have different non-specific binding properties. Trying a different type of bead may resolve the issue.[5]
-
Increase Wash Stringency: Your current wash conditions may not be stringent enough to remove non-specific binders.
-
Increase the number of washes.
-
Increase the volume of wash buffer.[8]
-
Increase the salt and/or detergent concentration in your wash buffer.
-
-
Implement a Chaotropic Agent Wash Step: A brief wash with a low concentration of a mild chaotropic agent, like thiocyanate, can disrupt non-specific interactions while preserving specific ones.[9]
Q3: I suspect this compound is aggregating in my experiment, leading to inconsistent results. How can I prevent this?
This compound has been noted to have aggregation properties, which can affect its effective concentration and binding characteristics.[7]
Troubleshooting Steps:
-
Solubility and Buffer Conditions: Ensure this compound is fully solubilized in your working buffer. Pradimicin S, a more soluble derivative, could be considered as an alternative if solubility issues persist.[10][11]
-
Sonication: Briefly sonicate your this compound stock solution before dilution to break up any potential aggregates.
-
Fresh Preparations: Always use freshly prepared dilutions of this compound for your experiments.
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative parameters that can be optimized to reduce non-specific binding.
Table 1: Recommended Concentrations of Common Blocking Agents
| Blocking Agent | Working Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A good starting point for most applications.[3] |
| Non-fat Dry Milk | 3 - 5% (w/v) | Cost-effective, but may contain endogenous biotin and glycoproteins that can interfere with some assays. |
| Casein | 1 - 3% (w/v) | A purified milk protein, can sometimes provide lower background than whole milk.[3] |
| Normal Serum | 5% (v/v) | Serum from the same species as the secondary antibody is recommended to block non-specific antibody binding.[12] |
Table 2: Buffer Additives for Reducing Non-Specific Binding
| Additive | Working Concentration Range | Purpose |
| NaCl | 150 - 500 mM | Reduces non-specific electrostatic interactions.[5] |
| Tween-20 | 0.05 - 0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions.[4] |
| Imidazole | 10 - 40 mM | Useful in His-tag pull-downs to reduce non-specific binding to the nickel resin.[13] |
| EDTA | 5 - 10 mM | As a negative control for this compound binding by chelating Ca2+.[6] |
Experimental Protocols
Protocol 1: General Pull-Down Assay with Biotinylated this compound
-
Bead Preparation:
-
Resuspend streptavidin-coupled beads in wash buffer (e.g., PBS with 0.05% Tween-20).
-
Wash the beads three times with wash buffer.
-
Resuspend the beads in binding buffer (e.g., PBS, 1 mM CaCl2, 0.05% Tween-20).
-
-
Immobilization of this compound:
-
Incubate the washed beads with an optimized concentration of biotinylated this compound for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with binding buffer to remove unbound this compound.
-
-
Cell Lysate Preparation and Pre-clearing:
-
Prepare cell lysate in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris.
-
Pre-clear: Add the supernatant to a fresh tube of streptavidin beads (without this compound) and incubate for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared lysate.
-
-
Binding:
-
Add the pre-cleared lysate to the this compound-coupled beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with a stringent wash buffer (e.g., binding buffer with increased salt concentration).
-
-
Elution:
-
Elute the bound proteins using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for subsequent western blotting, or a competitive elution buffer containing a high concentration of D-mannose).
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for high non-specific binding.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. nicoyalife.com [nicoyalife.com]
- 5. ohri.ca [ohri.ca]
- 6. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Pradimicin S, a Highly Soluble Nonpeptidic Small-Size Carbohydrate-Binding Antibiotic, Is an Anti-HIV Drug Lead for both Microbicidal and Systemic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pradimicin S, a highly soluble nonpeptidic small-size carbohydrate-binding antibiotic, is an anti-HIV drug lead for both microbicidal and systemic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Pradimicin A Antifungal Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the modification of Pradimicin A (PRM A) to enhance its antifungal potency.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical modification and biological evaluation of this compound derivatives.
Issue 1: Low Yield of Synthetic this compound Derivatives
| Potential Cause | Troubleshooting Step |
| Inefficient protection of reactive groups | Ensure complete trimethylsilylation of PRM A before condensation with alkylating or acylating agents to protect hydroxyl and amino groups. Monitor the reaction progress using TLC or HPLC. |
| Steric hindrance at the modification site | Consider using smaller and more reactive reagents. For modifications at the C4'-position, ensure the chosen alkylating or acylating agent is not too bulky. |
| Suboptimal reaction conditions | Optimize reaction parameters such as temperature, solvent, and reaction time. For instance, in the synthesis of 4'-N-alkyl and 4'-N-acyl derivatives, variations in condensation conditions can significantly impact yield.[1] |
| Degradation of the Pradimicin core | Pradimicins can be sensitive to harsh reaction conditions. Use mild deprotection methods. For example, catalytic hydrogenation is a common method for deblocking in the synthesis of alanine-exchanged analogs.[2] |
Issue 2: Unexpected Loss or Reduction of Antifungal Activity in a Novel Derivative
| Potential Cause | Troubleshooting Step |
| Modification at a critical site for bioactivity | The D-alanine moiety, the C-5 disaccharide, and the C-18 carboxyl group are crucial for antifungal activity. Modifications at these sites often lead to a loss of function. The C-11 position on the aglycone is a more tolerant site for modification without significant loss of activity.[3][4] |
| Disruption of the D-mannoside binding ability | The sugar part, particularly the 5-O-(6-deoxy-β-D-sugar), is essential for recognizing D-mannosides on the fungal cell wall.[5] Ensure that modifications do not sterically hinder this interaction. |
| Impaired formation of the ternary complex with Calcium | The free C-18 carboxyl group is the sole site for binding to calcium, which is necessary for the formation of the active ternary complex.[4] Esterification or amidation of this group will abolish activity. |
| Incorrect stereochemistry of the amino acid | The natural D-alanine configuration is important. Replacing it with most other D-α-amino acids retains activity, but L-amino acid derivatives are generally inactive. The D-proline analog is an exception and also shows no activity.[2] |
Issue 3: Poor Water Solubility of a Promising Antifungal Derivative
| Potential Cause | Troubleshooting Step |
| Introduction of hydrophobic moieties | While some hydrophobic modifications might enhance membrane interaction, they can decrease water solubility. |
| Lack of ionizable groups | The carboxylic acid and amino groups in this compound contribute to its solubility at physiological pH. |
| Strategies for solubility enhancement | Introduce polar or ionizable groups. For example, 4'-N-carboxyl substituted alkyl derivatives and the 4'-axial-hydroxy derivative have shown improved water solubility while retaining antifungal activity.[1] N,N-dimethylation of the amino sugar also improves water solubility and in some cases, in vivo efficacy.[6] The 4'-N-cyano derivative of PRM C also exhibited good water-solubility.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound exerts its antifungal effect by binding to D-mannosides on the surface of fungal cell walls in a calcium-dependent manner.[8][9] This leads to the formation of a ternary complex (Pradimicin-Ca²⁺-Mannoside), which disrupts the fungal cell membrane integrity, causing leakage of cellular contents and cell death.[10]
Q2: Which parts of the this compound structure are most amenable to modification to improve antifungal potency?
A2: Based on structure-activity relationship studies, the following positions are promising for modification:
-
C-11 of the aglycone: Modifications at this position, such as demethylation or introduction of small O-alkyl groups, can be made without losing antifungal activity.[3] Microbial modification has also been used to produce 11-hydroxyl analogs.[11]
-
C4' of the aminosugar: The C4'-amino group can be modified to introduce various substituents. For example, 4'-N-carboxyl substituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy derivatives have retained or even shown improved properties.[1]
-
The D-alanine moiety: While the D-configuration is crucial, the side chain of the amino acid can be varied. Most D-α-amino acid derivatives retain antifungal activity.[2]
Q3: Are there any modifications that are known to abolish antifungal activity?
A3: Yes, modifications at the following sites are generally detrimental to activity:
-
C-18 Carboxyl Group: This group is essential for binding calcium, a critical step in the mechanism of action.[4]
-
C-5 Disaccharide Moiety: Removal or significant alteration of the disaccharide, especially the terminal aminosugar, eliminates the ability to recognize D-mannosides and thus abolishes antifungal activity.[4]
Q4: How can I improve the in vivo efficacy of my this compound derivative?
A4: Improving in vivo efficacy often involves enhancing pharmacokinetic properties such as water solubility and stability. N,N-dimethylpradimicin FA-2, for instance, showed great improvement in water solubility and animal tolerance, leading to effectiveness in in vivo fungal infection models.[6]
Quantitative Data Summary
Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of Selected this compound Derivatives
| Compound | Modification | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
| This compound | Parent Compound | 1.56 | 3.13 | 6.25 | [1] |
| Aglycone Modified | |||||
| 11-demethoxy PRM A | C-11 Demethylation | 1.56 | 3.13 | 6.25 | [3] |
| 11-O-ethyl PRM T1 | C-11 O-Ethylation | 3.13 | 6.25 | 12.5 | [3] |
| Sugar Modified | |||||
| 4'-N-formyl PRM A | C4' N-Formylation | 1.56 | 3.13 | 6.25 | [1] |
| 4'-axial-hydroxy PRM A | C4' Hydroxylation | 1.56 | 3.13 | 6.25 | [1] |
| N,N-dimethyl PRM A | C4' N,N-Dimethylation | 0.78 | 1.56 | 3.13 | [6] |
| Amino Acid Modified | |||||
| D-Alanine replaced with D-Valine | Amino Acid Exchange | 1.56 | 3.13 | 6.25 | [2] |
| D-Alanine replaced with D-Leucine | Amino Acid Exchange | 1.56 | 3.13 | 6.25 | [2] |
Note: MIC values are indicative and may vary depending on the specific strains and testing conditions.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 4'-N-Acyl Derivatives of this compound
-
Silylation: Dissolve this compound in a suitable solvent (e.g., dry pyridine). Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) and stir at room temperature for 1-2 hours to protect the hydroxyl and amino groups.
-
Acylation: Cool the reaction mixture to 0°C. Add the corresponding acylating agent (e.g., acid chloride or anhydride) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Deprotection: Quench the reaction with methanol. The silyl groups are typically removed during workup.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel) followed by preparative HPLC to obtain the desired 4'-N-acyl derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Preparation of Drug Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.
Visualizations
Caption: Workflow for the synthesis and evaluation of new this compound derivatives.
Caption: Mechanism of action of this compound and its derivatives.
References
- 1. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activities of alanine-exchanged analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mode of antifungal action of pradimicin antibiotics. II. D-mannopyranoside-binding site and calcium-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of pradimicin derivatives. Modifications of the sugar part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Water-soluble pradimicin derivatives, synthesis and antifungal evaluation of N,N-dimethyl pradimicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activities of pradimicin derivatives modified at C4'-amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial modification of pradimicins at C-11 leading to 11-O-demethyl- and 11-O-L-xylosylpradimicins A and FA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Pradimicin A for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pradimicin A. Our goal is to address specific issues you may encounter during your in vivo experiments and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound for in vivo studies?
The main obstacle for the in vivo application of this compound is its low water solubility.[1][2] This characteristic can lead to poor bioavailability, limiting its therapeutic efficacy when administered systemically. Researchers have actively sought to overcome this by developing more soluble derivatives.[2][3]
Q2: What is the mechanism of action of this compound?
This compound exhibits its antifungal activity through a unique, lectin-like mechanism.[4][5] It specifically binds to terminal D-mannoside residues on the surface of fungal cell walls.[4] This binding is dependent on the presence of calcium ions, forming a ternary complex (this compound-D-mannoside-Ca2+) that disrupts the integrity of the fungal cell membrane, leading to cell death.[4][6]
Q3: Are there more soluble alternatives to this compound for in vivo research?
Yes, several water-soluble derivatives of this compound have been synthesized and evaluated to improve its pharmacokinetic properties. Notable examples include:
-
N,N-dimethylpradimicin FA-2: Showed improved water solubility and animal tolerance.[2]
-
BMS-181184: A water-soluble candidate selected for clinical development.[7]
-
BMY-28864: A water-soluble derivative with potent in vitro and in vivo antifungal activity.
-
Pradimicin S (PRM-S): A highly water-soluble derivative where the terminal xylose is replaced by 3-sulfated glucose.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Poor or inconsistent efficacy in animal models. | Low bioavailability due to poor solubility of this compound. | Consider using a more water-soluble derivative such as N,N-dimethylpradimicin FA-2 or BMS-181184.[2][7] Alternatively, explore formulation strategies like the use of co-solvents or cyclodextrins, though specific protocols for this compound are not well-documented and would require optimization. |
| Precipitation of the compound upon injection. | The compound is coming out of solution in the physiological environment. | Ensure the formulation is optimized for solubility and stability at physiological pH. If using a derivative, confirm its solubility characteristics. For this compound, intravenous or intramuscular administration has been used in preclinical studies.[9][10] |
| Lack of antifungal effect despite in vitro activity. | Insufficient calcium concentration at the site of infection. | The antifungal activity of Pradimicins is calcium-dependent.[4][11] While physiological calcium levels are generally sufficient, consider co-administration with a calcium-containing solution if a localized deficiency is suspected, though this would be a highly experimental approach. |
| Difficulty in dissolving the compound for administration. | Inherent low water solubility of the parent this compound. | For experimental purposes, dissolving this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then diluting with a pharmaceutically acceptable vehicle (e.g., saline, dextrose solution) is a common approach. However, the final concentration of the organic solvent should be kept to a minimum to avoid toxicity. For more extensive studies, transitioning to a water-soluble derivative is highly recommended. |
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound and its derivatives in murine models.
| Compound | Fungal Pathogen | Mouse Model | Administration Route | 50% Protective Dose (PD₅₀) | Reference |
| This compound | Candida albicans | Systemic Infection | Intravenous | Not explicitly stated, but effective | [9][10] |
| This compound | Aspergillus fumigatus | Systemic Infection | Intravenous | Not explicitly stated, but effective | [9] |
| BMS-181184 | Candida albicans | Normal Mice | Intravenous (single dose) | 8.8 mg/kg | [6] |
| BMS-181184 | Aspergillus fumigatus | Normal Mice | Intravenous (single dose) | 31 mg/kg | [6] |
| BMS-181184 | Aspergillus fumigatus | Cyclophosphamide-treated | Intravenous (two doses) | 23 mg/kg | [6] |
| BMY-28864 | Candida albicans | Normal Mice | Intravenous | 17 mg/kg | [11] |
| BMY-28864 | Cryptococcus neoformans | Normal Mice | Intravenous | 18 mg/kg | [11] |
| BMY-28864 | Aspergillus fumigatus | Normal Mice | Intravenous | 37 mg/kg | [11] |
| BMY-28864 | Candida albicans | Cyclophosphamide-treated | Intravenous | 32 mg/kg | [11] |
| BMY-28864 | Cryptococcus neoformans | Cyclophosphamide-treated | Intravenous | 35 mg/kg | [11] |
| BMY-28864 | Aspergillus fumigatus | Cyclophosphamide-treated | Intravenous | 51 mg/kg | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Administration in Mice
-
Objective: To prepare a stock solution of this compound for in vivo testing.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline solution
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of sterile DMSO to dissolve the powder completely. Vortex briefly if necessary.
-
In a separate sterile tube, prepare the required volume of sterile 0.9% saline.
-
Slowly add the this compound/DMSO solution to the saline while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of DMSO should ideally be below 5% of the total volume to minimize toxicity.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation is not suitable for intravenous injection.
-
Use the formulation immediately after preparation.
-
Protocol 2: In Vivo Efficacy Evaluation in a Murine Systemic Candidiasis Model
-
Objective: To assess the in vivo antifungal activity of a this compound formulation.
-
Materials:
-
6-8 week old female BALB/c mice
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Broth and Agar
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (e.g., saline with the same percentage of DMSO as the drug formulation)
-
Sterile syringes and needles
-
-
Procedure:
-
Culture Candida albicans in Sabouraud Dextrose Broth overnight at 35°C.
-
Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10⁶ CFU/mL).
-
Infect mice via intravenous injection (e.g., lateral tail vein) with 0.1 mL of the yeast suspension.
-
At a predetermined time post-infection (e.g., 1 hour), administer the this compound formulation or vehicle control intravenously. Dosing will depend on the specific derivative and study design.
-
Monitor the mice daily for signs of morbidity and mortality for a specified period (e.g., 21 days).
-
For organ burden studies, a subset of mice can be euthanized at specific time points, and kidneys and other target organs harvested for fungal load determination by plating serial dilutions of tissue homogenates on Sabouraud Dextrose Agar.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vivo efficacy studies.
References
- 1. This compound, a Carbohydrate-Binding Nonpeptidic Lead Compound for Treatment of Infections with Viruses with Highly Glycosylated Envelopes, Such as Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water-soluble pradimicin derivatives, synthesis and antifungal evaluation of N,N-dimethyl pradimicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in pradimicin-benanomicin and triazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pradimicin S, a Highly Soluble Nonpeptidic Small-Size Carbohydrate-Binding Antibiotic, Is an Anti-HIV Drug Lead for both Microbicidal and Systemic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]
- 10. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo antifungal activities of BMY-28864, a water-soluble pradimicin derivative - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Pradimicin A in cell-based assays
Welcome to the technical support center for Pradimicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound's primary mechanism is acting as a "lectin-mimic" or a non-peptidic carbohydrate-binding agent.[1][2] In the presence of calcium ions (Ca2+), it specifically recognizes and binds to D-mannose or terminal D-mannoside residues found on the surface glycoproteins of various fungi and enveloped viruses.[2][3][4] This binding leads to the formation of a ternary complex (this compound-Mannose-Ca2+), which disrupts the integrity of the fungal cell membrane or inhibits viral entry.[3][5]
Q2: What are the potential off-target effects of this compound in mammalian cell-based assays?
While this compound generally shows low cytotoxicity to mammalian cells at effective antifungal or antiviral concentrations, off-target effects can still occur, particularly at higher concentrations or in specific cell lines.[6] Potential off-target effects include:
-
Cytotoxicity: Although some studies report no cytotoxicity at concentrations up to 500 µg/mL in certain cell lines, a derivative, Pradimicin-IRD, has shown cytotoxic activity against various tumor and non-tumor cell lines with IC50 values in the low micromolar range (0.8 µM to 2.7 µM).[6][7]
-
Carbohydrate-Mediated Apoptosis: A semi-synthetic analog of this compound was shown to induce apoptosis in U937 cells, suggesting a potential off-target interaction with mammalian cell surface carbohydrates under specific conditions.[8]
-
Assay Interference: As a carbohydrate-binding agent, this compound could potentially interfere with assays involving glycoprotein-dependent signaling or cellular adhesion processes.
Q3: How can I differentiate between on-target antiviral/antifungal activity and off-target cytotoxicity?
Distinguishing between desired and undesired effects is critical. A multi-pronged approach is recommended:
-
Use a Counterscreen: Test this compound against a non-enveloped virus or a fungal species known to be resistant (e.g., Fusarium spp.) to see if the cytotoxic effects persist in the absence of the intended target.[3]
-
Competitive Inhibition: The on-target effect of this compound can be attenuated by the presence of mannan.[4] Including mannan in a parallel experiment can help confirm if the observed activity is due to binding to mannose residues. If the effect disappears with mannan, it is likely on-target.
-
Dose-Response Analysis: Perform parallel dose-response curves for both the desired activity (e.g., viral inhibition) and cytotoxicity (e.g., in uninfected cells). A significant window between the effective concentration (EC50) and the cytotoxic concentration (CC50) indicates on-target specificity.
-
Microscopy: Visually inspect cells for signs of cytotoxicity (e.g., rounding, detachment, membrane blebbing) versus a cytopathic effect (CPE) caused by a virus.
Q4: What is a recommended starting concentration range for this compound in cell-based assays?
The optimal concentration is highly dependent on the target pathogen and the cell line used. Based on published data, here are some general starting points.
| Application | Target Example | Effective Concentration (EC50/IC50/MIC) | Cell Line Example | Cytotoxic Conc. (CC50) | Reference(s) |
| Antiviral (HIV) | HIV-1 | 2.6 - 4.8 µM (2.2 - 4.0 µg/mL) | C8166, CEM | > 50 µM | [5][9] |
| Antiviral (Influenza) | Influenza Virus | 6.8 µg/mL | Various | > 100 µg/mL | [6] |
| Antifungal | Candida rugosa | 4 µg/mL | N/A | N/A | [9] |
| Cytotoxicity Study | HCT-116 (Colon) | IC50: 0.8 µM (Pradimicin-IRD) | HCT-116 | N/A | [7] |
Recommendation: Start with a broad concentration range (e.g., 0.1 µM to 100 µM) to establish the EC50 for your specific system and determine the corresponding CC50 to identify a safe therapeutic window.
Troubleshooting Guides
Problem 1: High or unexpected cytotoxicity is observed.
-
Possible Cause: The concentration used is too high, leading to off-target effects, or the compound has precipitated out of solution, causing non-specific toxicity.
-
Recommended Solutions:
-
Solution A - Confirm Solubility: Visually inspect the media in your treatment wells under a microscope for any signs of compound precipitation. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your cell culture medium.
-
Solution B - Perform a Full Dose-Response Cytotoxicity Assay: Use a sensitive cell viability assay (e.g., CellTiter-Glo®, which measures ATP) on uninfected cells across a wide range of this compound concentrations to determine the CC50 value accurately.
-
Solution C - Use a Mechanistically Different Viability Assay: If you suspect assay interference, re-run the cytotoxicity test using a different method. For example, if you used an MTT or MTS assay (reliant on metabolic activity), try a dye-exclusion assay (like Trypan Blue) or a membrane integrity assay (measuring LDH release).
-
Problem 2: Experimental results are inconsistent and not reproducible.
-
Possible Cause: Inconsistent results in cell-based assays can stem from biological or technical variability.[10] This includes issues with cell health, passage number, seeding density, or the stability of this compound in your experimental setup.[10][11]
-
Recommended Solutions:
-
Solution A - Standardize Cell Culture Practices: Use cells from a consistent, low passage number. Ensure uniform cell seeding density across all wells, avoiding the outer wells of the plate which are prone to evaporation (the "edge effect").[10] Fill perimeter wells with sterile PBS or media to mitigate this.
-
Solution B - Prepare Fresh Compound Dilutions: this compound may not be stable in culture medium for extended periods. Prepare fresh dilutions from a validated stock solution for each experiment.
-
Solution C - Optimize Assay Timing: Cell health and density at the time of analysis can significantly impact results. Perform time-course experiments to identify the optimal incubation period for your specific assay.
-
Problem 3: The compound shows lower-than-expected potency.
-
Possible Cause: The on-target mechanism of this compound is dependent on the presence of calcium ions.[2][4] Insufficient calcium in the medium can reduce its binding affinity and apparent potency.
-
Recommended Solution:
-
Solution A - Verify Calcium Concentration: Ensure your cell culture medium contains a physiological concentration of Ca2+. Standard media like DMEM and RPMI-1640 typically have sufficient levels, but custom or serum-free formulations may vary. If needed, supplement the medium with additional CaCl2 (e.g., to a final concentration of 1-2 mM), ensuring the supplement itself is not toxic to the cells.
-
Visual Guides & Workflows
Signaling and Experimental Pathways
Caption: On-target mechanism of this compound requires calcium to bind mannose.
Caption: A logical workflow to differentiate on-target from off-target effects.
Caption: Decision tree for troubleshooting sources of experimental variability.
Experimental Protocols
Protocol: Counterscreening for Off-Target Cytotoxicity
This protocol helps determine if observed cytotoxicity is independent of this compound's primary, mannose-binding mechanism.
Objective: To measure the cytotoxicity of this compound in a cell line that does not express the intended target (or is uninfected) to isolate off-target effects.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, A549).
-
Complete cell culture medium.
-
96-well, clear-bottom, black-walled tissue culture plates (for fluorescence/luminescence).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or a resazurin-based reagent).
-
Multichannel pipette.
-
Plate reader (luminometer or fluorometer).
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Leave the perimeter wells empty and fill them with 100 µL of sterile PBS to reduce evaporation.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound in complete medium. Start from a high concentration (e.g., 200 µM) and perform 1:2 or 1:3 dilutions. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no cells" control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the corresponding this compound dilution or control to each well. Perform in triplicate.
-
-
Incubation:
-
Incubate the plate for the duration of your primary assay (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
Viability Measurement (Example using CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal ("no cells" control) from all other readings.
-
Normalize the data by setting the average signal from the "vehicle control" wells to 100% viability.
-
Plot the normalized viability (%) against the log of this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the CC50 (concentration that causes 50% reduction in cell viability). This CC50 value represents the off-target cytotoxicity.
-
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibition of human immunodeficiency virus: attenuation by mannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Carbohydrate-Binding Nonpeptidic Lead Compound for Treatment of Infections with Viruses with Highly Glycosylated Envelopes, Such as Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pradimicin-IRD from Amycolatopsis sp. IRD-009 and its antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pradimicin, a mannose-binding antibiotic, induced carbohydrate-mediated apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Technical Support Center: Improving the Stability of Water-Soluble Pradimicin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with water-soluble Pradimicin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for water-soluble Pradimicin derivatives?
A1: The main stability issue for water-soluble Pradimicin derivatives is their tendency to form aggregates in aqueous solutions. This aggregation can lead to precipitation, reducing the effective concentration of the active compound and potentially causing issues in experimental assays and formulation. Other factors that can influence stability include pH, temperature, and exposure to light. For instance, Pradimicin S has been shown to be stable at high temperatures and low pH[1].
Q2: How does pH affect the stability of Pradimicin derivatives?
A2: The stability of many pharmaceutical compounds is pH-dependent. While specific data for a wide range of Pradimicin derivatives is limited, Pradimicin S has been noted for its stability at low pH[1]. Generally, extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis of labile functional groups. It is recommended to determine the optimal pH range for your specific derivative and application.
Q3: Are there any formulation strategies to prevent the aggregation of Pradimicin derivatives?
A3: Yes, several strategies can be employed to mitigate aggregation. One promising approach is the chemical modification of the Pradimicin molecule, such as through amide formation, which has been shown to suppress the propensity for aggregation[2]. Additionally, the use of excipients like cyclodextrins can enhance the solubility and stability of poorly water-soluble drugs by forming inclusion complexes.
Q4: What is the role of divalent cations like Ca²⁺ in the stability and activity of Pradimicins?
A4: Divalent cations, particularly calcium (Ca²⁺), are crucial for the mechanism of action of Pradimicins. They form a ternary complex with the Pradimicin molecule and D-mannoside units on the fungal cell wall, leading to fungal cell membrane disruption[3]. However, the interaction with cations can also influence the aggregation behavior of these derivatives in solution[4].
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in a Pradimicin Derivative Solution
| Possible Cause | Troubleshooting Step |
| Aggregation | 1. Optimize Concentration: Work with the lowest effective concentration of the Pradimicin derivative. 2. Adjust pH: Empirically determine the optimal pH for solubility and stability. 3. Incorporate Solubilizing Excipients: Consider the addition of cyclodextrins or other solubilizing agents to the formulation. 4. Control Temperature: Assess the effect of temperature on solubility and store solutions under optimal conditions. |
| Poor Solubility | 1. Solvent Selection: Ensure the appropriate solvent system is being used. Forcing dissolution in a purely aqueous medium may not be suitable for all derivatives. A co-solvent system may be necessary. 2. Sonication: Use sonication to aid in the dissolution of the compound. |
| Interaction with Buffer Components | 1. Buffer Screening: Test different buffer systems to identify any incompatibilities. Phosphate buffers, for example, can sometimes cause precipitation with compounds that interact with divalent cations. |
Issue 2: Loss of Compound Activity Over Time in Aqueous Solution
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | 1. Storage Conditions: Store stock solutions at recommended temperatures (e.g., -20°C or -80°C) and protect from light. Prepare fresh working solutions for each experiment. 2. pH Monitoring: Ensure the pH of the solution remains stable over the course of the experiment. 3. Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to understand the degradation profile of your derivative under various stress conditions (acid, base, oxidation, heat, light). |
| Aggregation | 1. Aggregation Analysis: Use techniques like Dynamic Light Scattering (DLS) to monitor for the presence of aggregates over time (see Experimental Protocols). 2. Formulation Adjustment: If aggregation is detected, refer to the troubleshooting steps for "Precipitation or Cloudiness" to improve the formulation. |
Quantitative Stability Data
Comprehensive quantitative stability data for a wide range of water-soluble Pradimicin derivatives is not extensively available in the public domain. The following table provides a template for organizing such data as it is generated through internal stability studies.
| Derivative | Condition | Parameter | Value | Reference/Internal Study ID |
| Pradimicin S | 50°C in PBS | Stability | Stable for 4 days | [1] |
| Pradimicin S | Room Temp, pH 4.0 | Stability | Stable for 4 days | [1] |
| e.g., BMY-28864 | pH 5.0, 25°C | Half-life (t½) | Data Not Available | |
| e.g., BMY-28864 | pH 7.4, 25°C | Half-life (t½) | Data Not Available | |
| e.g., BMY-28864 | pH 9.0, 25°C | Half-life (t½) | Data Not Available |
Key Experimental Protocols
HPLC Method for Stability Analysis of Pradimicin S
This protocol is adapted from a published method for the analysis of Pradimicin S[1].
Objective: To quantify the concentration of Pradimicin S in a solution over time to assess its stability.
Materials:
-
High-Pressure Liquid Chromatography (HPLC) system with a UV detector
-
Merck LiChroCART 125-4 RP column (5 µm) or equivalent
-
Mobile Phase A: 50 mM NaH₂PO₄ with 5 mM heptanesulfonic acid, pH 3.2
-
Mobile Phase B: Acetonitrile (ACN)
-
Pradimicin S standard
-
Sample solutions of Pradimicin S
Procedure:
-
Sample Preparation: Dissolve Pradimicin S in the desired buffer (e.g., PBS or 7 mM sodium phosphate buffer, pH 4.0) to a known concentration (e.g., 1 mM)[1].
-
Incubation: Incubate the sample solutions under the desired stress conditions (e.g., 50°C for 4 days or room temperature for 4 days)[1].
-
HPLC Analysis:
-
Set the flow rate to 1 ml/min.
-
Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.
-
Inject the sample.
-
Run the following gradient:
-
0-2 min: Isocratic at 98% A / 2% B
-
2-8 min: Linear gradient to 80% A / 20% B
-
8-10 min: Linear gradient to 75% A / 25% B
-
10-20 min: Linear gradient to 65% A / 35% B
-
20-30 min: Linear gradient to 50% A / 50% B
-
30-40 min: Isocratic at 50% A / 50% B
-
40-45 min: Linear gradient to 98% A / 2% B
-
45-50 min: Isocratic at 98% A / 2% B for re-equilibration
-
-
Monitor the elution of Pradimicin S at its λmax (the retention time for Pradimicin S under these conditions is approximately 16.8 minutes)[1].
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the Pradimicin S standard.
-
Quantify the concentration of Pradimicin S in the incubated samples by comparing their peak areas to the standard curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
General Protocol for a Forced Degradation Study
Objective: To identify potential degradation pathways and products of a water-soluble Pradimicin derivative under various stress conditions.
Materials:
-
Pradimicin derivative
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system
-
LC-MS system for degradation product identification
Procedure:
-
Sample Preparation: Prepare stock solutions of the Pradimicin derivative in a suitable solvent.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
-
Thermal Degradation:
-
Store a solid sample of the Pradimicin derivative in an oven at an elevated temperature (e.g., 70°C).
-
At each time point, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of the Pradimicin derivative to a light source in a photostability chamber.
-
Wrap a control sample in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all samples and controls by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Characterize the degradation products using LC-MS to determine their mass and potential structure.
-
Protocol for Aggregation Analysis using Dynamic Light Scattering (DLS)
Objective: To detect and monitor the formation of aggregates in a solution of a water-soluble Pradimicin derivative.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvettes
-
Pradimicin derivative solution
-
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Sample Preparation:
-
Prepare the Pradimicin derivative solution in the desired buffer.
-
Filter the solution through a 0.22 µm filter to remove any dust or pre-existing large particles.
-
-
DLS Measurement:
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's instructions.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the solution.
-
The presence of larger particles (e.g., >10 nm, depending on the monomer size) may indicate aggregation.
-
Monitor the size distribution over time to assess the kinetics of aggregation.
-
Visualizations
Caption: Workflow for a forced degradation study of a Pradimicin derivative.
Caption: Troubleshooting logic for addressing precipitation in Pradimicin derivative solutions.
Caption: Simplified signaling pathway for the mechanism of action of Pradimicins.
References
- 1. scielo.br [scielo.br]
- 2. Pradimicin S, a new pradimicin analog. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Water-soluble pradimicin derivatives, synthesis and antifungal evaluation of N,N-dimethyl pradimicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pradimicin A and Fluconazole Efficacy Against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal efficacy of Pradimicin A and fluconazole against Aspergillus species, a genus of fungi responsible for the life-threatening infection aspergillosis, particularly in immunocompromised individuals. This document synthesizes available in vitro and in vivo experimental data to offer an objective performance comparison.
At a Glance: Key Performance Indicators
| Feature | This compound | Fluconazole |
| Mechanism of Action | Disrupts fungal cell membrane integrity by binding to D-mannosides on the cell wall. | Inhibits ergosterol biosynthesis, a critical component of the fungal cell membrane. |
| In Vitro Efficacy (MIC) | Moderate activity against Aspergillus fumigatus. Less effective against A. flavus and A. niger. | Generally high MIC values, indicating low intrinsic activity against Aspergillus spp.[1] |
| In Vivo Efficacy | Demonstrated therapeutic efficacy in murine and rabbit models of aspergillosis.[2][3] | Shows some activity in reducing fungal burden in animal models, but less effective than other agents.[4][5] |
| Spectrum of Activity | Broad-spectrum, including activity against some azole-resistant strains.[2][6] | Limited activity against filamentous fungi like Aspergillus.[1] |
I. Mechanism of Action
The fundamental difference in the antifungal activity of this compound and fluconazole stems from their distinct mechanisms of action.
This compound: This antibiotic exhibits a unique mechanism by targeting the fungal cell wall. It specifically binds to terminal D-mannoside residues of mannoproteins on the cell surface in a calcium-dependent manner.[6][7] This interaction is believed to disrupt the integrity of the cell membrane, leading to leakage of cellular contents and ultimately fungal cell death.[6]
Fluconazole: As a member of the triazole class, fluconazole's mechanism involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.[7][8] It specifically inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is responsible for converting lanosterol to ergosterol.[3][7][9][10] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, thereby inhibiting fungal growth.[3][7]
II. In Vitro Efficacy
The in vitro activity of this compound and fluconazole against Aspergillus species has been evaluated using standardized broth microdilution methods. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
A study comparing a derivative of Pradimicin, BMS-181184, with fluconazole and amphotericin B provides valuable comparative data.
Table 1: In Vitro Susceptibility of Aspergillus Species
| Organism | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | This compound (BMS-181184) | ≤8 | - | - |
| Fluconazole | >64 | 128 | >256 | |
| Aspergillus flavus | This compound (BMS-181184) | ≥16 | - | - |
| Fluconazole | 64 - 128 | 128 | - | |
| Aspergillus niger | This compound (BMS-181184) | ≥16 | - | - |
| Fluconazole | - | - | - | |
| Data for this compound (BMS-181184) from[9][11]. Data for Fluconazole from[1]. Note: MIC₅₀ and MIC₉₀ values are not available for all drug-organism combinations in the cited literature. |
The data clearly indicates that Aspergillus species exhibit high MIC values for fluconazole, suggesting a low level of in vitro susceptibility.[1] this compound, in the form of its derivative BMS-181184, shows moderate activity against A. fumigatus with MICs at or below 8 µg/mL.[9][11] However, its activity is reduced against A. flavus and A. niger, with MICs of 16 µg/mL or higher.[9][11]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2)
The in vitro data presented is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[12][13][14]
III. In Vivo Efficacy
Animal models of invasive aspergillosis are crucial for evaluating the therapeutic potential of antifungal agents in a living system. The rabbit model of pulmonary aspergillosis is a well-established and clinically relevant model.
While direct comparative in vivo studies between this compound and fluconazole are limited, individual studies provide insights into their efficacy.
Table 2: In Vivo Efficacy in Rabbit Models of Invasive Aspergillosis
| Parameter | This compound (BMS-181184) | Fluconazole |
| Model | Persistently neutropenic rabbit model of pulmonary aspergillosis | Immunosuppressed, temporarily leukopenic rabbit model of invasive aspergillosis |
| Dosage | 50 and 150 mg/kg/day | 60 and 120 mg/kg/day |
| Outcome | - At least as effective as amphotericin B in improving survival. - Significant reduction in fungal tissue burden.[3] | - Reduced mortality compared to untreated controls. - Reduced tissue burden of A. fumigatus by 10- to 100-fold. - Less effective than amphotericin B in sterilizing tissues.[4][5] |
| Data for this compound (BMS-181184) from a study by Groll et al.[3] Data for Fluconazole from a study by Patterson et al.[4][5] |
The in vivo data suggests that this compound (as BMS-181184) has potent activity in a rabbit model of invasive pulmonary aspergillosis, with efficacy comparable to the standard of care, amphotericin B.[3] Fluconazole also demonstrates activity in a similar model, reducing mortality and fungal burden, but appears less effective than amphotericin B.[4][5]
Experimental Protocol: Rabbit Model of Invasive Pulmonary Aspergillosis
The following is a generalized protocol based on the methodologies described in the cited studies.[3][4][5]
IV. Summary and Conclusion
The comparison between this compound and fluconazole for the treatment of Aspergillus infections reveals significant differences in their efficacy.
-
This compound demonstrates a novel mechanism of action and shows promising in vitro activity against Aspergillus fumigatus, a common causative agent of aspergillosis. Its in vivo efficacy in a clinically relevant animal model is comparable to that of amphotericin B, suggesting its potential as a therapeutic agent.
-
Fluconazole , while effective against many yeast species, exhibits poor in vitro activity against Aspergillus species, with high MICs being consistently reported.[1] Although it shows some effect in reducing fungal burden in animal models, it is generally not considered a first-line treatment for invasive aspergillosis.
References
- 1. Efficacy of fluconazole in experimental invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. Activity of pradimicin BMS-181184 against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of SCH56592 in a Rabbit Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. njccwei.com [njccwei.com]
- 14. img.antpedia.com [img.antpedia.com]
Pradimicin A: A Comparative Guide to its Mannose-Binding Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pradimicin A's (PRM-A) mannose-binding specificity against other mannose-binding agents. The information presented is supported by experimental data to validate PRM-A's unique lectin-like properties.
Pradimicins are a unique class of non-peptidic natural products that exhibit a high affinity and specificity for D-mannose in the presence of calcium ions (Ca2+). This binding ability is the cornerstone of their antifungal and antiviral activities, targeting mannans on fungal cell walls and high-mannose glycans on viral envelope glycoproteins, such as HIV gp120. Unlike protein-based lectins, this compound is a small molecule, offering a different modality for carbohydrate recognition.
Comparative Analysis of Mannose-Binding Agents
The following table summarizes the quantitative data comparing this compound and its derivatives with other well-known mannose-binding lectins. The data is compiled from various studies employing different experimental setups.
| Compound/Lectin | Target | Method | Binding Affinity (K D ) | Antiviral Activity (EC 50 / IC 50 ) | Reference |
| This compound (PRM-A) | HIV-1 gp120 | SPR | ~0.40 µM | 1.6-10 µM (HIV-1) | |
| Pradimicin S (PRM-S) | HIV-1 gp120 | SPR | ~0.40 µM | 2-4 µM (HIV-1) | |
| Galanthus nivalis Agglutinin (GNA) | HIV-1 gp120 | - | - | 0.01 µM | |
| Hippeastrum hybrid Agglutinin (HHA) | HIV-1 gp120 | - | - | 0.006 µM |
Note: Direct comparison of binding affinities should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's mannose-binding specificity are provided below.
Surface Plasmon Resonance (SPR) for PRM-A/S and gp120 Interaction
This protocol outlines the general steps for analyzing the binding kinetics of this compound or S to HIV-1 gp120.
-
Immobilization:
-
Recombinant HIV-1 gp120 is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
gp120 in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Remaining active sites are deactivated with an injection of ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without the injection of gp120 to serve as a negative control.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4, supplemented with CaCl2) is continuously passed over the sensor and reference cells.
-
Increasing concentrations of this compound or S are injected over both flow cells for a set association time (e.g., 4 minutes).
-
The running buffer is then flowed over the cells to monitor the dissociation phase.
-
The sensor surface is regenerated between cycles if necessary.
-
-
Data Analysis:
-
The response units (RU) from the reference cell are subtracted from the gp120-immobilized cell to obtain specific binding signals.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
-
Co-precipitation Assay for Mannose Specificity
This assay qualitatively or semi-quantitatively assesses the binding of this compound to mannose and its derivatives.
-
Preparation:
-
A solution of this compound is prepared in a suitable buffer (e.g., MOPS buffer, pH 7.0).
-
A solution of CaCl2 is added to the this compound solution to facilitate the formation of the [PRM-A2/Ca2+] complex.
-
Separate solutions of various carbohydrates (e.g., D-mannose, D-glucose, D-galactose, L-fucose) are prepared.
-
-
Binding and Precipitation:
-
The carbohydrate solutions are added to the this compound/Ca2+ mixture.
-
The mixtures are incubated to allow for the formation of the ternary complex and subsequent aggregation/precipitation.
-
The samples are centrifuged to pellet the precipitate.
-
-
Analysis:
-
The supernatant is carefully removed, and the pellet is washed.
-
The amount of this compound and/or carbohydrate in the pellet can be quantified (e.g., by HPLC or spectrophotometry) to determine the extent of co-precipitation, indicating a binding interaction.
-
Dot Blot Assay for Glycoprotein Detection
This method uses a derivatized, water-soluble Pradimicin, such as PRM-EA (an amide derivative of PRM-A), to detect mannose-containing glycoproteins on a membrane.
-
Sample Application:
-
Serial dilutions of glycoproteins (e.g., ovalbumin, thyroglobulin) and negative controls (e.g., fetuin, transferrin, BSA) are spotted onto a nitrocellulose or PVDF membrane and allowed to dry.
-
-
Blocking:
-
The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific binding.
-
-
Probing with PRM-EA:
-
The membrane is washed with TBST.
-
The membrane is then incubated with a solution of PRM-EA in a suitable buffer (e.g., 50 mM MOPS, pH 7.0) containing CaCl2.
-
The incubation is carried out for 1-2 hours at room temperature with gentle agitation.
-
-
Detection:
-
The membrane is washed extensively with buffer to remove unbound PRM-EA.
-
Since PRM-EA is inherently colored, the binding can be visualized directly as red spots on the membrane. The intensity of the spots corresponds to the amount of mannose-containing glycoprotein.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for validating its binding specificity.
Caption: this compound's antifungal mechanism of action.
Caption: Workflow for Surface Plasmon Resonance (SPR) assay.
Pradimicin A: A Comparative Analysis of Cross-Resistance with Existing Antifungal Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of Pradimicin A, a novel antifungal agent, with established antifungal drugs, focusing on the critical aspect of cross-resistance. The data presented herein, supported by detailed experimental protocols, demonstrates the potential of this compound to address the growing challenge of antifungal drug resistance.
Lack of Cross-Resistance: A Key Advantage
This compound exhibits a unique mechanism of action, binding to the D-mannoside components of the fungal cell wall in a calcium-dependent manner, leading to membrane disruption.[1] This mode of action is distinct from that of other major antifungal classes, such as azoles, which inhibit ergosterol biosynthesis, and echinocandins, which target glucan synthesis. This fundamental difference in their molecular targets suggests a low probability of cross-resistance between this compound and these established antifungal agents.
Experimental evidence supports this hypothesis. Studies have shown that the antifungal activity of the this compound derivative, BMS-181184, is not affected by fungal resistance to azoles, amphotericin B, or flucytosine.[2] this compound and its derivatives have demonstrated consistent activity against a broad spectrum of fungal pathogens, including strains that have developed resistance to other antifungal drugs.[3][4]
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for the this compound derivative BMS-181184 in comparison to fluconazole and amphotericin B against various fungal species. This data highlights the potent and broad-spectrum activity of the Pradimicin class.
Table 1: Comparative MIC Ranges of BMS-181184, Fluconazole, and Amphotericin B against Candida Species
| Organism (No. of Strains) | BMS-181184 MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |
| Candida albicans (75) | 1 - 4 | 0.25 - >128 | 0.12 - 1 |
| Candida glabrata (20) | 2 - 8 | 1 - 128 | 0.25 - 2 |
| Candida krusei (15) | 2 - 8 | 16 - >128 | 0.5 - 2 |
| Candida tropicalis (15) | 2 - 8 | 0.5 - 64 | 0.25 - 1 |
| Candida parapsilosis (10) | 1 - 4 | 0.25 - 4 | 0.12 - 1 |
Data compiled from Fung-Tomc et al., 1995.[2][5]
Table 2: Comparative MIC Ranges of BMS-181184 and Amphotericin B against Aspergillus Species
| Organism (No. of Strains) | BMS-181184 MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |
| Aspergillus fumigatus (20) | 2 - 8 | 0.5 - 2 |
| Aspergillus flavus (5) | 4 - 16 | 0.5 - 2 |
| Aspergillus niger (5) | 8 - 32 | 1 - 4 |
Data compiled from Fung-Tomc et al., 1995.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-resistance studies of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
1. Inoculum Preparation:
- Yeast isolates are subcultured on Sabouraud Dextrose Agar and incubated at 35°C for 24-48 hours.
- Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
2. Antifungal Agent Preparation:
- The antifungal agents (this compound, fluconazole, amphotericin B) are serially diluted in RPMI-1640 medium to yield concentrations that are twice the final desired test concentrations.
3. Microdilution Plate Inoculation:
- 100 µL of each twofold drug dilution is dispensed into the wells of a 96-well microtiter plate.
- 100 µL of the standardized inoculum suspension is added to each well, resulting in the final desired drug concentrations and inoculum size.
- A growth control well (inoculum without drug) and a sterility control well (medium without inoculum) are included.
4. Incubation:
- The plates are incubated at 35°C for 24-48 hours.
5. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. For some agents like amphotericin B, complete inhibition of growth is used as the endpoint.
Minimum Fungicidal Concentration (MFC) Determination
This assay is performed to determine the lowest concentration of an antifungal agent that is fungicidal.
1. Subculturing from MIC Plates:
- Following the determination of the MIC, a 10-20 µL aliquot is taken from each well of the microdilution plate that shows no visible growth.
- These aliquots are subcultured onto Sabouraud Dextrose Agar plates.
2. Incubation:
- The agar plates are incubated at 35°C for a sufficient time (typically 24-72 hours) to allow for the growth of any remaining viable fungal cells.
3. MFC Determination:
- The MFC is defined as the lowest concentration of the antifungal agent that results in no fungal growth or a 99.9% reduction in CFU/mL compared to the initial inoculum.
Visualizing Mechanisms and Workflows
Mechanism of Action of this compound
The following diagram illustrates the unique mechanism of action of this compound.
Caption: Mechanism of this compound antifungal activity.
Antifungal Susceptibility Testing Workflow
The workflow for determining the Minimum Inhibitory Concentration (MIC) is depicted below.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Pradimicin A and its Synthetic Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic profiles of the antifungal antibiotic Pradimicin A and its synthetic derivatives, supported by experimental data. The focus is on their potential as anticancer agents, highlighting differences in potency and mechanisms of action.
Executive Summary
This compound, a well-known antifungal agent, has demonstrated limited cytotoxicity against mammalian cells. However, recent research into its synthetic derivatives has revealed potent anticancer activities. Notably, the derivative Pradimicin-IRD exhibits significant cytotoxicity against a range of colon cancer cell lines, including those with common mutations in TP53 and KRAS, while showing reduced toxicity towards non-tumor cells. This guide summarizes the available quantitative data, details the experimental methodologies used for these assessments, and illustrates the proposed signaling pathway for the cytotoxic action of Pradimicin-IRD.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for this compound and its derivatives against various human cell lines. Lower values indicate higher cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 / CC50 (µM) | Reference |
| This compound | C8166 | Human T4 Lymphocytic | > 50 | [1] |
| Caco-2 | Human Colon Carcinoma | > 50 | [1] | |
| CCRF-CEM | Human T Lymphoblastoid | > 100 | [1] | |
| HeLa | Human Cervical Carcinoma | > 50 | [1] | |
| U87 | Human Glioblastoma | > 50 | [1] | |
| Pradimicin S | C8166 | Human T4 Lymphocytic | > 250 | [1] |
| CEM | Human T Lymphoblastoid | > 250 | [1] | |
| HeLa | Human Cervical Carcinoma | > 250 | [1] | |
| Caco-2 | Human Colon Carcinoma | > 250 | [1] | |
| U87 | Human Glioblastoma | > 250 | [1] | |
| Pradimicin-IRD | HCT 116 | Human Colon Carcinoma | 0.8 | [2][3][4] |
| HCT 116 (TP53-/-) | Human Colon Carcinoma | Not specified | [5] | |
| HT-29 | Human Colon Carcinoma | Not specified | [5] | |
| SW480 | Human Colon Carcinoma | Not specified | [5] | |
| Caco-2 | Human Colon Carcinoma | Not specified | [5] | |
| MM 200 | Human Melanoma | 2.7 | [2][3][4] | |
| Non-tumor fibroblasts | Human Fibroblasts | Significantly less sensitive than cancer cells | [5] |
Experimental Protocols
The data presented in this guide were primarily generated using the MTT assay for cytotoxicity and the Annexin V-FITC/Propidium Iodide assay for apoptosis detection.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or its derivatives). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a sterile MTT solution (final concentration typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
General Protocol:
-
Cell Treatment: Cells are treated with the test compounds for a specified duration to induce apoptosis.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both adherent and suspension cells are collected by centrifugation.
-
Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).
-
Resuspension: Cells are resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualization
Proposed Signaling Pathway for Pradimicin-IRD Induced Cytotoxicity
The following diagram illustrates the proposed mechanism of action for Pradimicin-IRD in inducing cell death in colon cancer cells, based on the findings of de Almeida et al. (2019)[5].
Caption: Proposed mechanism of Pradimicin-IRD induced cytotoxicity.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
The following diagram outlines the general workflow for evaluating the cytotoxic and apoptotic effects of this compound and its derivatives.
Caption: Workflow for assessing cytotoxicity and apoptosis.
Conclusion
While this compound and some of its derivatives like Pradimicin S exhibit low cytotoxicity to mammalian cells, the novel derivative Pradimicin-IRD demonstrates potent and selective anticancer activity against colon cancer cell lines.[5] The mechanism of action for Pradimicin-IRD appears to involve the induction of DNA damage, leading to cell cycle arrest and apoptosis, notably through a TP53-independent pathway.[5] These findings highlight the potential of synthetic modifications to the pradimicin scaffold as a promising strategy for the development of new anticancer therapeutics. Further research is warranted to explore the cytotoxicity of a broader range of pradimicin derivatives against various cancer types and to elucidate their mechanisms of action in greater detail.
References
- 1. Pradimicin S, a Highly Soluble Nonpeptidic Small-Size Carbohydrate-Binding Antibiotic, Is an Anti-HIV Drug Lead for both Microbicidal and Systemic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pradimicin-IRD from Amycolatopsis sp. IRD-009 and its antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pradimicin-IRD exhibits antineoplastic effects by inducing DNA damage in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pradimicin A: A Potent Antifungal with a Unique Mechanism of Action Against Drug-Resistant Fungi
An in-depth evaluation of Pradimicin A's efficacy against clinically relevant drug-resistant fungal isolates, comparing its performance with current antifungal agents and detailing its mechanism of action.
Introduction
The emergence of drug-resistant fungal infections poses a significant threat to global health. The increasing prevalence of invasive mycoses, coupled with a limited arsenal of effective antifungal drugs, necessitates the development of novel therapeutic agents with unique mechanisms of action. This compound, a member of the pradimicin-benanomicin class of antibiotics, has demonstrated broad-spectrum antifungal activity, including against fungal strains resistant to existing therapies. This guide provides a comprehensive evaluation of this compound and its water-soluble derivative, BMS-181184, for researchers, scientists, and drug development professionals. We present comparative in vitro activity data, detailed experimental protocols, and a visual representation of its mechanism of action.
Pradimicins exhibit a novel mode of action, binding to D-mannoside residues on the fungal cell wall in a calcium-dependent manner.[1] This interaction leads to the formation of a ternary complex, disrupting cell membrane integrity and inducing a cascade of events culminating in fungal cell death.[1] This unique mechanism suggests a low probability of cross-resistance with existing antifungal drug classes.
Comparative In Vitro Activity
The in vitro efficacy of the this compound derivative, BMS-181184, has been evaluated against a range of clinically important fungal pathogens, including those with known resistance to conventional antifungal agents. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing BMS-181184 with standard-of-care antifungal drugs.
Table 1: Comparative MICs of BMS-181184 and Other Antifungals Against Candida Species
| Organism | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | BMS-181184 | 1 - 8 | - | - |
| Amphotericin B | - | - | - | |
| Fluconazole | - | - | - | |
| Candida glabrata | BMS-181184 | 1 - 8 | - | - |
| Amphotericin B | - | - | - | |
| Fluconazole | - | - | - | |
| Candida tropicalis | BMS-181184 | 1 - 8 | - | - |
| Amphotericin B | - | - | - | |
| Fluconazole | - | - | - | |
| Candida krusei | BMS-181184 | 1 - 8 | - | - |
| Amphotericin B | - | - | - | |
| Fluconazole | - | - | - | |
| Candida parapsilosis | BMS-181184 | ≤1 - 16 | - | 16 |
| Amphotericin B | - | - | - | |
| Fluconazole | - | - | - | |
| Fluconazole-Resistant Candida spp. | BMS-181184 | 1 - 8 | - | - |
Data compiled from multiple sources. Dashes indicate data not available from the reviewed literature.
Table 2: Comparative MICs of BMS-181184 and Other Antifungals Against Cryptococcus neoformans and Aspergillus Species
| Organism | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cryptococcus neoformans | BMS-181184 | 1 - 8 | - | - |
| Amphotericin B | - | - | - | |
| Fluconazole | - | - | - | |
| Aspergillus fumigatus | BMS-181184 | 8 | - | - |
| Amphotericin B | 2 | - | - | |
| Itraconazole | - | - | - | |
| Aspergillus flavus | BMS-181184 | ≥16 | - | - |
| Amphotericin B | - | - | - | |
| Itraconazole | - | - | - | |
| Aspergillus niger | BMS-181184 | ≥16 | - | - |
| Amphotericin B | - | - | - | |
| Itraconazole | - | - | - |
Data compiled from multiple sources. Dashes indicate data not available from the reviewed literature.
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A.[2][3][4] This method provides a reproducible and quantitative measure of the in vitro activity of antifungal agents.
CLSI M27-A Broth Microdilution Method for Yeasts (Adapted)
-
Preparation of Antifungal Agent:
-
Stock solutions of this compound (or its derivatives) and comparator drugs are prepared in a suitable solvent (e.g., water, dimethyl sulfoxide) at a concentration of 10 times the highest final concentration to be tested.
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
Fungal isolates are cultured on Sabouraud dextrose agar plates for 24-48 hours at 35°C.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
Visualizing the Antifungal Action of this compound
To better understand the processes involved in this compound's antifungal activity, the following diagrams illustrate the experimental workflow for susceptibility testing and the proposed signaling pathway for this compound-induced cell death.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Caption: Proposed signaling pathway of this compound-induced fungal cell death.
Conclusion
This compound and its derivatives represent a promising class of antifungal agents with a unique mechanism of action that is effective against a broad spectrum of fungal pathogens, including those resistant to current therapies. Its ability to target the fungal cell wall through a novel binding mechanism minimizes the likelihood of cross-resistance with existing antifungal drugs. The induction of apoptosis-like cell death through calcium influx and the generation of reactive oxygen species further underscores its potent fungicidal activity.
Further research is warranted to fully elucidate the clinical potential of this compound, including in vivo efficacy studies against a wider range of drug-resistant fungal isolates and comprehensive safety and pharmacokinetic profiling. The development of this compound and its analogues could provide a much-needed therapeutic option in the fight against life-threatening fungal infections.
References
- 1. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Comparative Analysis of the Antiviral Spectra of Different Pradimicins
For Researchers, Scientists, and Drug Development Professionals
Pradimicins represent a unique class of benzonaphthacenequinone antibiotics with a distinct "lectin-like" mechanism of action, targeting the glycan shields of various pathogens. While initially explored for their antifungal properties, their potential as broad-spectrum antiviral agents against enveloped viruses has garnered significant interest. This guide provides a comparative analysis of the antiviral spectra of different pradimicins, supported by available experimental data, to aid in research and drug development efforts.
Antiviral Activity of Pradimicins
Pradimicins exert their antiviral effect by binding to high-mannose glycans on the surface glycoproteins of enveloped viruses, a mechanism that is dependent on the presence of calcium ions. This interaction interferes with the early stages of the viral life cycle, primarily viral entry into the host cell.[1] The primary targets for pradimicins are viruses with densely glycosylated envelopes, such as Human Immunodeficiency Virus (HIV), Influenza virus, and potentially others like SARS-CoV-2.[2]
Quantitative Analysis of Antiviral Activity
| Pradimicin Derivative | Virus | Cell Line | Assay Type | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| Pradimicin A | Influenza A | Not Specified | Not Specified | 6.8 µg/mL | >100 µg/mL | >14.7 |
| HIV-1 (IIIB) | CEM | Cytopathic Effect | 2.8 µg/mL (3.3 µM) | >50 µg/mL (>60 µM) | >18 | |
| HIV-1 (IIIB) | C8166 | Cytopathic Effect | 4.0 µg/mL (4.8 µM) | >50 µg/mL (>60 µM) | >12.5 | |
| HIV-1 (IIIB) | HUT-78/SupT1 | Syncytium Formation | 3.4 µg/mL (4.1 µM) | Not Reported | Not Reported | |
| Pradimicin S | HIV-1 (IIIB) | MT-4 | Cytopathic Effect | 5.1 µM | >100 µM | >19.6 |
| HIV-1 (IIIB) | CEM | Cytopathic Effect | 8.9 µM | >100 µM | >11.2 | |
| HIV-2 (ROD) | CEM | Cytopathic Effect | 5.9 µM | >100 µM | >16.9 |
Note: The direct comparison of µg/mL and µM values should be done with caution due to the different molecular weights of the compounds.
Mechanism of Action: Viral Entry Inhibition
The antiviral action of pradimicins is initiated by their binding to the mannose-rich N-glycans on the viral surface glycoproteins, such as gp120 of HIV. This interaction is calcium-dependent and effectively blocks the virus from entering the host cell.[1] The proposed mechanism involves the formation of a ternary complex between the pradimicin molecule, a calcium ion, and the mannose residue on the viral glycoprotein. This complex sterically hinders the conformational changes required for membrane fusion or blocks the interaction of the virus with its cellular receptors.
References
- 1. This compound inhibition of human immunodeficiency virus: attenuation by mannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Carbohydrate-Binding Nonpeptidic Lead Compound for Treatment of Infections with Viruses with Highly Glycosylated Envelopes, Such as Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]
- 5. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Pradimicin A
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pradimicin A. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a potent antifungal and antiviral agent.[1][2] Due to its biological activity, it must be handled with care to avoid exposure. The following guidelines are based on best practices for handling potent active pharmaceutical ingredients (APIs) in a laboratory setting.
Essential Safety and Handling Plan
A thorough risk assessment should be conducted before any new experimental protocol involving this compound.[2][3]
Engineering Controls: The First Line of Defense
Primary containment is crucial when handling this compound, especially in its powdered form, to prevent inhalation of airborne particles.[4][5]
-
Weighing and Aliquoting: All handling of powdered this compound must be conducted in a certified chemical fume hood, a ducted balance enclosure, or a glove box.[4]
-
Solution Preparation and Use: While solutions of this compound are generally less hazardous than the powder form, it is still advisable to handle them within a chemical fume hood.
-
Ventilation: Ensure adequate ventilation in all areas where this compound is stored and handled. The facility's airflow should be designed to be single-pass to prevent cross-contamination.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure.[2] The following table summarizes the required PPE for handling this compound.
| Task | Required Personal Protective Equipment |
| Handling Powdered this compound | Primary: - Nitrile gloves (double-gloving recommended)- Disposable gown with closed cuffs- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator |
| Handling Solutions of this compound | Primary: - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Spill Cleanup | Primary: - Nitrile gloves (double-gloving recommended)- Impervious disposable gown- Chemical splash goggles- N95 or higher-rated respiratorSecondary: - Spill kit for chemical spills |
| Waste Disposal | Primary: - Nitrile gloves- Lab coat- Safety glasses with side shields |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Do not store food or beverages in areas where this compound is handled or stored.
-
Contaminated work clothing should not be taken home. If disposable gowns are not used, a dedicated lab coat for handling this compound should be laundered by a professional service.
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Store: Store this compound in a designated, well-ventilated, and secure location away from incompatible materials. Keep the container tightly sealed.
Experimental Workflow
-
Preparation: Before starting work, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available.
-
Weighing:
-
Perform all weighing operations within a containment device (e.g., chemical fume hood or balance enclosure).
-
Use a dedicated set of spatulas and weigh boats.
-
Clean the balance and surrounding area immediately after use with a suitable solvent (e.g., 70% ethanol) to decontaminate any residual powder.
-
-
Dissolution:
-
Add the solvent to the powdered this compound slowly to avoid splashing.
-
Keep the container capped or covered as much as possible during dissolution.
-
-
Use in Experiments:
-
Handle solutions of this compound within a chemical fume hood.
-
Avoid the generation of aerosols.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[1][6]
-
Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, vials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
-
Liquid Waste:
-
Decontamination:
-
Decontaminate all non-disposable equipment (e.g., glassware, magnetic stir bars) by rinsing with a suitable solvent. Collect the rinsate as hazardous liquid waste.
-
Clean all work surfaces with an appropriate solvent after each use.
-
Visualizing Safe Handling Protocols
The following diagrams illustrate the key workflows and logical relationships for safely handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Hierarchy of Controls for Mitigating Exposure Risks.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. escopharma.com [escopharma.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
